molecular formula C12H10N4O B1436500 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-09-4

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Katalognummer: B1436500
CAS-Nummer: 650628-09-4
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: SOGRRZBOUJOGPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly as a core scaffold for developing novel kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives are established as bioisosteres of purine, enabling them to mimic ATP and compete for binding in the catalytic pockets of various kinase enzymes, a mechanism that makes them valuable tools for investigating signaling pathways in cancer cells . This privileged scaffold is actively investigated for its potential antiproliferative properties. Research into related pyrazolo[3,4-d]pyrimidine compounds has demonstrated promising activity against a range of cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The biological activity is often attributed to the compound's ability to form specific intermolecular interactions, such as hydrogen bonds, with key residues in target enzymes like DNA topoisomerase or cyclin-dependent kinase 2 (CDK2) . The structural features of this class of compounds allow for further synthetic modification, making them versatile intermediates for creating derivatives with enhanced potency and selectivity for specific kinase targets, such as Src kinase . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGRRZBOUJOGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365910
Record name 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-09-4
Record name 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of adenine, making it a cornerstone in the design of ATP-competitive protein kinase inhibitors and purine-mimicking therapeutics [1]. Derivatives of this core, such as the FDA-approved drug ibrutinib, have revolutionized targeted oncology[2].

Specifically, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol serves as a highly versatile intermediate and a structural analog of allopurinol. This technical guide provides a rigorous, self-validating synthetic protocol for this compound, emphasizing the mechanistic causality behind the classical two-step Schmidt-Druey cyclization cascade[3].

Retrosynthetic Strategy & Pathway Design

To achieve high regioselectivity and yield, the target molecule is disconnected into two primary building blocks: 3-methylphenylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA) . The forward synthesis is a two-step sequence:

  • Pyrazole Annulation: Construction of the 5-aminopyrazole core via a nucleophilic addition-elimination-cyclization cascade[3].

  • Pyrimidine Condensation: High-temperature lactamization using formamide as both the C1-source and the solvent[1].

Synthetic_Workflow A 3-Methylphenylhydrazine + EMCA B Ethyl 5-amino-1-(m-tolyl) -1H-pyrazole-4-carboxylate A->B EtOH, NaOAc Reflux, 3-4 h C 1-(3-Methylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol B->C Formamide 190 °C, 5-6 h

Fig 1: Two-step retrosynthetic workflow for the target pyrazolo[3,4-d]pyrimidine.

Mechanistic Insights & Reaction Causality

Understanding the electronic flow is critical for troubleshooting and optimizing these reactions.

Phase 1 Causality: The terminal amine (-NH₂) of 3-methylphenylhydrazine is more nucleophilic than the internal amine (-NH-Ar) due to the lack of aromatic conjugation. It selectively attacks the highly electrophilic β -carbon of EMCA (Michael-type addition). Subsequent elimination of ethanol yields a hydrazone intermediate. The internal secondary amine then attacks the adjacent nitrile group, driving an intramolecular cyclization that strictly furnishes the 5-amino regioisomer rather than the 3-amino counterpart[3].

Phase 2 Causality: The 5-amino group condenses with formamide to generate an amidine intermediate. Formamide is deliberately chosen over formamidine acetate because its high boiling point (~210 °C) provides the necessary thermal energy for the subsequent step without requiring a pressurized reactor. The amidine nitrogen attacks the adjacent ethyl ester, driving a thermodynamically favorable lactamization (loss of ethanol) to form the pyrimidin-4-ol, which predominantly exists as the pyrimidin-4(5H)-one tautomer [4].

Mechanistic_Pathway M1 Nucleophilic Attack (Terminal NH2 on EMCA) M2 Hydrazone Intermediate (- EtOH) M1->M2 M3 Intramolecular Cyclization (Internal NH to Nitrile) M2->M3 M4 5-Aminopyrazole Core M3->M4 M5 Amidine Formation (+ Formamide) M4->M5 Formamide (190 °C) M6 Lactamization (- EtOH) M5->M6 M7 Pyrazolo[3,4-d]pyrimidin-4-ol M6->M7

Fig 2: Mechanistic cascade of the pyrazole annulation and pyrimidine condensation.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate
  • Reagents: 3-Methylphenylhydrazine hydrochloride (10.0 g, 63.0 mmol, 1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (11.2 g, 66.2 mmol, 1.05 eq), Sodium acetate anhydrous (6.2 g, 75.6 mmol, 1.2 eq), Absolute ethanol (120 mL).

  • Procedure:

    • Free-Basing: Suspend 3-methylphenylhydrazine HCl and sodium acetate in absolute ethanol. Stir at room temperature for 20 minutes. Causality: Liberating the free hydrazine base in situ is mandatory; the hydrochloride salt lacks the nucleophilicity required to attack EMCA.

    • Addition: Add EMCA portion-wise over 10 minutes. The mixture will transiently clarify before a new precipitate begins to form.

    • Cyclization: Equip the flask with a reflux condenser and heat to 80 °C for 3 to 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 6:4). The reaction is deemed complete when the UV-active EMCA spot ( Rf​≈0.7 ) is fully consumed.

    • Workup: Cool the mixture to room temperature. Pour the suspension into 400 mL of vigorously stirred, ice-cold distilled water.

    • Isolation: Filter the resulting pale yellow precipitate under vacuum, wash with cold water (2 × 50 mL) to remove sodium chloride and residual acetate, and dry in vacuo at 50 °C to a constant weight.

Step 2: Cyclization to 1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • Reagents: Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate (10.0 g, 40.8 mmol, 1.0 eq), Formamide (120 mL).

  • Procedure:

    • Preparation: Suspend the pyrazole intermediate in formamide in a 250 mL round-bottom flask. Equip with a reflux condenser and a calcium chloride drying tube.

    • Condensation: Heat the mixture to 190 °C using a sand bath or a highly regulated heating mantle. Causality: Temperatures below 180 °C will stall the reaction at the amidine intermediate, failing to drive the final lactamization.

    • Reaction Time: Maintain heating for 5 to 6 hours. The suspension will dissolve into a dark, homogeneous solution.

    • In-Process Control (IPC): Monitor via LC-MS. Ensure the complete disappearance of the intermediate mass ( m/z 246 [M+H]+ ) and the dominance of the target mass ( m/z 227 [M+H]+ ).

    • Workup: Allow the solution to cool to approximately 60 °C (do not let it reach room temperature to prevent premature crystallization of impurities), then pour slowly into 500 mL of ice water under rapid stirring.

    • Isolation: Filter the precipitated off-white solid. Wash extensively with water to remove all traces of formamide, followed by a cold ethanol wash. Recrystallize from DMF/water to yield the analytically pure target.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized materials, orthogonal analytical techniques must be employed. The expected characterization data for both the intermediate and the final target are summarized below.

Analytical ParameterIntermediate: Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylateTarget: 1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular Formula C₁₃H₁₅N₃O₂C₁₂H₁₀N₄O
Molecular Weight 245.28 g/mol 226.24 g/mol
Typical Yield 85 – 92%75 – 82%
Physical Appearance Pale yellow crystalline solidOff-white to white powder
Melting Point 105 – 108 °C245 – 248 °C
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H), 2.35 (s, 3H), 4.20 (q, 2H), 6.40 (br s, 2H, -NH₂), 7.20-7.40 (m, 4H), 7.80 (s, 1H, C3-H) δ 2.40 (s, 3H), 7.25-7.95 (m, 4H), 8.15 (s, 1H, C6-H), 8.30 (s, 1H, C3-H), 12.25 (br s, 1H, -OH/NH)
HRMS (ESI-TOF) [M+H]+ calcd: 246.1242, found: 246.1245 [M+H]+ calcd: 227.0933, found: 227.0930

Conclusion

The synthesis of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol via the described two-step protocol provides a robust, scalable, and highly regioselective pathway. By strictly controlling the free-basing of the arylhydrazine and maintaining the precise thermal parameters during the formamide condensation, medicinal chemists can reliably access this critical kinase-inhibitor scaffold with high analytical purity.

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Chemical Reviews, 114(14), 7189–7238. URL:[Link]

  • European Patent Office. (2009). "EP 2178845 B1 - INHIBITORS OF 11B-HYDROXYSTEROID DEHYDROGENASE.
  • Li, X., et al. (2010). "A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones." Molecules, 15(5), 3153-3160. URL:[Link]

Sources

Rational Design and Therapeutic Potential of Pyrazolo[3,4-d]pyrimidine Scaffolds: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine heterocyclic system has emerged as a privileged scaffold in modern medicinal chemistry. As a structural bioisostere of the purine ring, it exhibits exceptional affinity for the ATP-binding pockets of various enzymes, most notably kinases. This whitepaper provides an in-depth mechanistic analysis of pyrazolo[3,4-d]pyrimidine derivatives, translating fundamental structure-activity relationships (SAR) into actionable drug development strategies. Designed for researchers and drug development professionals, this guide synthesizes current oncological and antimicrobial applications while providing field-validated, self-calibrating experimental protocols for preclinical evaluation.

Pharmacophore Rationale: The Adenine Bioisostere

The foundational causality behind the therapeutic success of the pyrazolo[3,4-d]pyrimidine scaffold lies in its structural mimicry of adenine, the core of adenosine triphosphate (ATP)[1]. Because ATP is the universal phosphate donor for kinases, molecules that mimic adenine can competitively bind to the highly conserved ATP-binding pocket (the hinge region) of these enzymes[2].

The nitrogen atoms at positions 1 and 2 of the pyrazole ring, and positions 5 and 7 of the pyrimidine ring, act as critical hydrogen bond acceptors and donors. Specifically, they form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor within the active site[1][2]. This precise molecular recognition allows medicinal chemists to exploit the scaffold to target multiple oncogenic pathways through focused chemical modifications.

Mechanistic Pathways in Oncology

The versatility of the pyrazolo[3,4-d]pyrimidine core has led to the development of inhibitors targeting a wide array of receptor tyrosine kinases (RTKs) and non-receptor kinases.

  • BTK Inhibition: The most prominent clinical validation of this scaffold is ibrutinib (Imbruvica), the first FDA-approved irreversible kinase inhibitor[2]. Ibrutinib features an α,β -unsaturated carbonyl moiety that undergoes a Michael addition with the thiol group of Cys481 in Bruton's tyrosine kinase (BTK), providing prolonged pharmacodynamics for the treatment of B-cell malignancies[2].

  • EGFR and VEGFR-2 Targeting: Aberrant signaling in Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drives tumor proliferation and angiogenesis. Recent derivatives have shown potent dual-inhibition capabilities. For instance, specific C-4 aniline-substituted derivatives have demonstrated low-micromolar to nanomolar affinity against VEGFR-2, outperforming standard therapies like sunitinib in specific antiangiogenic assays[3].

  • Overcoming Resistance: First-generation EGFR inhibitors (e.g., erlotinib) often fail due to acquired mutations like T790M[4]. Pyrazolo[3,4-d]pyrimidine derivatives are currently being engineered with flexible hydrophobic tails to occupy region II of the ATP-binding site, bypassing steric clashes introduced by these mutations[4].

Mechanism Scaffold Pyrazolo[3,4-d]pyrimidine Kinase Target Kinase (e.g., VEGFR-2, EGFR) Scaffold->Kinase Competitive Binding ATP ATP Molecule ATP->Kinase Blocked Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Inhibition of Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Phenotypic Response

Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine scaffolds.

Quantitative Structure-Activity Relationship (SAR) Profiling

Rational drug design requires a strict understanding of how functional group substitutions dictate biological activity. SAR studies on the pyrazolo[3,4-d]pyrimidine core reveal the following rules:

  • N-1 Position: Substitution with phenyl or bulky alkyl groups enhances lipophilicity, which is critical for cellular membrane penetration and hydrophobic pocket occupation[4].

  • C-4 Position: The introduction of aliphatic amines generally reduces cytotoxic activity. Conversely, the introduction of an aniline moiety or a substituted benzylideneamino group significantly enhances anticancer efficacy by interacting deeply with the hydrophobic region of the kinase active site[4][5].

  • Dual-Targeting: Conjugation with Schiff base moieties or specific halogens at the C-6 position has yielded dual-target inhibitors (e.g., BRAF V600E / VEGFR-2), amplifying pharmacological efficacy through synergistic pathway suppression[6][7].

Table 1: Quantitative Efficacy of Key Pyrazolo[3,4-d]pyrimidine Derivatives

Compound / DerivativePrimary Target / Cell LineIC50 / GI50 ValueMechanistic NoteReference
Ibrutinib (3) BTKNanomolarIrreversible covalent binding (FDA Approved)[2]
Compound 12b VEGFR-20.063 µMInduces S-phase cell cycle arrest; antiangiogenic[3]
Compound 10e MCF-7 (Breast Cancer)11 µMC-4 substituted nitrobenzylideneamino derivative[5]
Compound 10k HT-29 / HCT-1160.03 - 1.6 µMInhibits tubulin polymerization & VEGFR-2[8]
Compound 9u BRAF V600E / VEGFR-21.74 µM (A375)Potent dual kinase inhibitor[7]

Expanding the Therapeutic Window: Antimicrobial Potential

Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold is being aggressively investigated for its antimicrobial and anti-virulence properties. Because bacterial dihydrofolate reductase (DHFR) relies on similar purine-binding mechanics, these scaffolds can act as potent DHFR inhibitors[9]. Furthermore, recent studies demonstrate that tethering diverse amino acids to the scaffold disrupts bacterial quorum sensing (QS), effectively neutralizing biofilm formation and virulence in strains like P. aeruginosa and S. aureus without inducing the selective pressure that leads to traditional antibiotic resistance[9].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The following workflows are designed to eliminate artifacts and ensure high-fidelity data generation.

Workflow Prep 1. Compound Preparation (DMSO Dilution) Incubate 2. Kinase Reaction (Enzyme + ATP) Prep->Incubate Detect 3. TR-FRET Detection Incubate->Detect Analyze 4. IC50 & SAR Analysis Detect->Analyze

Self-validating high-throughput TR-FRET kinase assay workflow.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Rationale: Highly conjugated heterocyclic scaffolds often exhibit auto-fluorescence, leading to false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal. Self-Validating System: This protocol requires a pan-kinase inhibitor (e.g., staurosporine) as a positive control and a DMSO vehicle as a negative baseline. Assay robustness is verified by calculating the Z'-factor (must be >0.5).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase (e.g., VEGFR-2), a biotinylated substrate peptide, and ATP. Critical Causality: ATP must be added at its apparent Michaelis constant ( Km​ ) for the specific kinase. Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors; excessive ATP will outcompete the drug (false negative), while insufficient ATP lacks physiological relevance.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Reaction Incubation: Mix the compound, kinase, and substrate. Initiate the reaction by adding the ATP solution. Incubate at room temperature for 60 minutes.

  • Detection Phase: Terminate the reaction by adding a stop buffer containing EDTA (to chelate Mg2+ required for kinase activity). Add a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Measure the TR-FRET signal using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665 nm / 615 nm emission ratio.

Protocol 2: Flow Cytometry for Phenotypic Cell Cycle Arrest

Rationale: Demonstrating enzymatic inhibition in a biochemical assay is insufficient. We must prove that kinase inhibition translates to a phenotypic response, such as S-phase or G2/M cell cycle arrest[3][8].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cancer cells (e.g., MDA-MB-468) in 6-well plates. Treat with the pyrazolo[3,4-d]pyrimidine derivative at and its calculated IC50 for 24 to 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to 70% cold ethanol. Critical Causality: Cold ethanol permeabilizes the cell membrane while preserving the integrity of nucleic acids, which is required for accurate DNA quantification.

  • RNase A Treatment: Resuspend the fixed cells in a buffer containing RNase A and incubate for 30 minutes. Critical Causality: Propidium Iodide (PI) is an intercalating agent that binds to all double-stranded nucleic acids. Because cells contain massive amounts of double-stranded RNA, failing to digest the RNA will result in a falsely elevated fluorescent signal, destroying the resolution needed to distinguish between G0/G1, S, and G2/M phases.

  • Staining & Acquisition: Add Propidium Iodide (50 µg/mL) and incubate in the dark. Acquire data using a flow cytometer (minimum 10,000 events/sample). Analyze the DNA content histograms to quantify the percentage of cells in each phase.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone of modern targeted therapeutics. By acting as a highly tunable adenine bioisostere, it provides medicinal chemists with the architectural flexibility to design potent, selective, and dual-targeting inhibitors. As we move forward, integrating rigorous SAR profiling with self-validating biochemical and phenotypic assays will be paramount in translating these novel derivatives from the bench to the clinic.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC (PubMed Central). Available at: 2

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. Available at: 1

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Publishing. Available at: 3

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR - Semantic Scholar. Available at: 4

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - MDPI. Available at: 5

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed. Available at: 8

  • A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities - ResearchGate. Available at: 7

  • Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed. Available at: 6

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC (PubMed Central). Available at: 9

Sources

in vitro screening of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Screening of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This guide provides a comprehensive framework for the , a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its structural similarity to endogenous purines, which allows it to interact with a wide range of biological targets.[1][2] As such, derivatives of this core are frequently investigated for their potential as anti-cancer agents, kinase inhibitors, and modulators of other cellular processes.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the strategic rationale behind a tiered screening cascade. The methodologies described are designed to be self-validating, providing a robust and logical progression from broad phenotypic screening to more defined mechanistic studies.

Strategic Approach: A Tiered Screening Cascade

A successful in vitro evaluation of a novel compound like 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol necessitates a logical, multi-tiered approach. This strategy, often referred to as a screening cascade, is designed to efficiently identify and characterize the biological activity of a compound, starting with broad assessments and progressing to more specific and complex assays. This approach maximizes resource efficiency by eliminating inactive or overly toxic compounds early in the process.

The proposed cascade begins with primary screening to assess the compound's general effect on cell viability and proliferation across a diverse panel of cancer cell lines. Hits from this stage are then advanced to secondary assays to confirm activity, determine potency, and begin to elucidate the mechanism of action, such as apoptosis induction. Finally, promising candidates are subjected to tertiary, target-based assays to identify specific molecular interactions, such as kinase inhibition.

G cluster_0 Primary Screening: Broad Assessment cluster_1 Secondary Screening: Potency & Mechanism cluster_2 Tertiary Screening: Target Identification Primary Screening Initial Cytotoxicity & Anti-Proliferative Screen (e.g., NCI-60 Panel at a single high concentration) Dose-Response Dose-Response & IC50 Determination (e.g., MTT/CellTiter-Glo Assays) Primary Screening->Dose-Response Active compounds (significant growth inhibition) Apoptosis Assay Apoptosis vs. Necrosis Analysis (e.g., Annexin V/PI Staining) Dose-Response->Apoptosis Assay Potent compounds (low IC50 values) Kinase Profiling Biochemical Kinase Panel Screen (e.g., Kinase-Glo, Z'-LYTE) Apoptosis Assay->Kinase Profiling Apoptosis induction confirmed Target Validation Cell-Based Target Engagement (e.g., Western Blot for Pathway Modulation) Kinase Profiling->Target Validation Specific kinase hits identified

Figure 1: A tiered in vitro screening cascade for 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Primary Screening: Assessing Anti-Proliferative Activity

The initial step is to determine if the compound exhibits broad anti-proliferative or cytotoxic effects against cancer cells. A cost-effective and comprehensive method is to submit the compound for screening against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) at a single, relatively high concentration (e.g., 10 µM).[6][7] This provides a wealth of preliminary data on the compound's activity across a wide range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[8]

Rationale: The pyrazolo[3,4-d]pyrimidine scaffold is a known kinase inhibitor, and kinases play a crucial role in cell proliferation.[4] Therefore, a compound of this class is hypothesized to have anti-proliferative effects. The NCI-60 screen is an excellent starting point as it can reveal patterns of activity, suggesting selectivity for certain cancer types and providing initial clues about the mechanism of action.[7]

Secondary Screening: Confirmation of Potency and Mechanistic Insights

Compounds that demonstrate significant growth inhibition in the primary screen are advanced to secondary screening. The goals here are to confirm the activity, determine the potency (IC50/GI50), and begin to understand how the compound is affecting the cells.

Cell Viability and Cytotoxicity Assays (IC50 Determination)

The first step in secondary screening is to perform dose-response studies to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). This is a critical metric for quantifying a compound's potency. Assays like MTT and CellTiter-Glo® are widely used for this purpose.[9][10]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of MTT tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[9]Inexpensive, well-established.Can be affected by compounds that alter cellular metabolism; endpoint assay.
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction.[10][11]Highly sensitive, broad linear range, simple "add-mix-measure" protocol suitable for high-throughput screening (HTS).[12]More expensive than MTT.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format but can be scaled for 384- or 1536-well plates.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[9] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in complete culture medium. A common concentration range is from 100 µM to 0.01 µM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a period determined by the cell doubling time, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[9]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Apoptosis Induction Assays

A critical question is whether the compound is inducing programmed cell death (apoptosis) or causing non-specific cell death (necrosis).[13] This distinction is vital, as a pro-apoptotic compound is often a desirable characteristic for an anti-cancer therapeutic.[11] The Annexin V-FITC/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this determination.[9]

  • Annexin V-FITC: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. The results will differentiate between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

G Start Treat cells with compound Harvest Harvest cells (adherent + floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Tertiary Screening: Target Deconvolution and Validation

Given that the pyrazolo[3,4-d]pyrimidine scaffold is a well-known kinase inhibitor, a logical next step for a compound that induces apoptosis is to screen it against a panel of kinases to identify potential molecular targets.[4][14]

Biochemical Kinase Inhibition Assays

Screening the compound against a broad panel of recombinant kinases can identify specific enzymes that are directly inhibited. This is a crucial step in moving from a phenotypic observation (cell death) to a specific molecular mechanism. Several platforms exist for this, such as the Z'-LYTE™ assay or ADP-Glo™ Kinase Assay.[6][15]

Principle of ADP-Glo™ Kinase Assay: This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.[15]

Experimental Protocol: General Kinase Inhibition Assay
  • Reaction Setup: In a multi-well plate, combine the specific kinase, its substrate, and the necessary cofactors in a reaction buffer.

  • Inhibitor Addition: Add 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol at various concentrations. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle).

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.[9]

  • Detection: Stop the reaction and measure kinase activity using a detection reagent (e.g., ADP-Glo™). This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for each targeted kinase.

Cell-Based Target Validation

Once a specific kinase (or a small number of kinases) is identified as a direct target, the final step is to validate this interaction within a cellular context. This confirms that the compound engages its target in live cells and that this engagement leads to the observed phenotype. A common method is to use Western blotting to examine the phosphorylation status of the kinase's downstream substrates. If the compound inhibits the kinase, a decrease in the phosphorylation of its substrates should be observed.

Conclusion

The should follow a logical and tiered cascade. This approach efficiently utilizes resources by progressing from broad, high-throughput phenotypic screens to more focused, mechanism-of-action and target identification studies. By systematically assessing anti-proliferative activity, determining potency, investigating the mode of cell death, and finally identifying specific molecular targets, researchers can build a comprehensive biological profile of the compound and robustly evaluate its therapeutic potential.

References

  • Miltenyi Biotec. (n.d.). Cytotoxicity testing and screening with high-throughput flow-cytometry.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • BenchChem. (2025). The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery Professionals.
  • Patel, H. K., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Leveridge, M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • El-Sayed, M. A., et al. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.
  • University of Helsinki. (n.d.). Cytotoxicity screening assays.
  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • Taylor, M. J., et al. (n.d.). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.
  • El-Naggar, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Serya, R. A. T. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives.
  • Al-Ostath, A., et al. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC.
  • Various Authors. (2023). In vitro anticancer screening of synthesized compounds. ResearchGate.
  • El-Damasy, D. A., et al. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Retrieved from

  • El-Sharkawy, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC.
  • Ghorab, M. M., et al. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Tolba, M. F., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI.
  • Sherbiny, F. F. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY. Semantic Scholar.
  • Gomaa, M. S., et al. (2025). Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. DOI.
  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.
  • Singh, P., et al. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.
  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Lee, H., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics.
  • Wang, A., et al. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. ResearchGate.

Sources

structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, earning the designation of a "privileged scaffold." Its significance stems from its structural resemblance to endogenous purines, such as adenine, a fundamental component of DNA, RNA, and the universal energy currency, ATP.[1][2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic and compete with natural ligands, modulating the function of a wide array of biological targets. Consequently, this scaffold is at the core of numerous therapeutic agents and clinical candidates with diverse pharmacological activities, including roles as kinase inhibitors, adenosine receptor antagonists, anti-inflammatory agents, and phosphodiesterase inhibitors.[2][4][5][6]

This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the interaction of these derivatives with key protein families, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and the resulting biological activity, supported by experimental protocols and data.

Caption: Core structure of the pyrazolo[3,4-d]pyrimidine scaffold with standard IUPAC numbering.

Part 1: Foundational Synthetic Strategies

The diverse substitutions explored in SAR studies are made possible by robust and flexible synthetic methodologies. Understanding these pathways is crucial for appreciating how different derivatives are generated. Most strategies converge on the construction of a substituted pyrazole ring, which is subsequently cyclized to form the fused pyrimidine system.

A predominant pathway begins with a substituted 5-aminopyrazole, which serves as a versatile precursor.

  • Formation of the Pyrimidinone Ring: The reaction of a 5-aminopyrazole-4-carbonitrile intermediate with formic acid, or a 5-aminopyrazole-4-carboxamide with formamide, yields the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1][7] This "one" derivative is a stable, common intermediate.

  • Activation at C4: To enable nucleophilic substitution, the 4-oxo group is converted into a better leaving group. Treatment with phosphorus oxychloride (POCl₃) is the standard method to produce the highly reactive 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.[1]

  • Functionalization: This 4-chloro intermediate is the linchpin for introducing a wide variety of functional groups at the C4 position via nucleophilic aromatic substitution (SₙAr). Amines, thiols, and alcohols can readily displace the chloride, providing access to the vast chemical space of 4-substituted derivatives that are central to SAR studies.

synthesis_workflow start 5-Aminopyrazole-4-carbonitrile step1 Cyclization (e.g., Formic Acid) start->step1 intermediate1 Pyrazolo[3,4-d]pyrimidin-4-one step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 intermediate2 4-Chloro-pyrazolo[3,4-d]pyrimidine (Key Intermediate) step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SₙAr with R-NH₂) intermediate2->step3 product 4-Amino-pyrazolo[3,4-d]pyrimidine (Final Product) step3->product

Caption: A common synthetic workflow for preparing 4-amino-pyrazolo[3,4-d]pyrimidine derivatives.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The therapeutic potential of pyrazolo[3,4-d]pyrimidines is realized through targeted modifications at the N1, C3, C4, and C6 positions. The SAR varies significantly depending on the biological target.

A. As Protein Kinase Inhibitors

The structural analogy to ATP makes the pyrazolo[3,4-d]pyrimidine scaffold an exceptional starting point for designing kinase inhibitors. These compounds typically function as "hinge-binders," where the N1 and N7 atoms of the heterocyclic core form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interactions of adenine.[8]

kinase_binding cluster_0 Kinase ATP Binding Pocket cluster_1 hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Pyrazolo[3,4-d] -pyrimidine inhibitor->hinge H-Bonds (N1, N7 mimic Adenine) inhibitor->gatekeeper R1 group interaction (Selectivity) inhibitor->hydrophobic R3 group interaction (Potency) inhibitor->solvent R4/R6 group interaction (Solubility, PK)

Caption: General binding mode of pyrazolo[3,4-d]pyrimidine kinase inhibitors in the ATP pocket.

Key SAR Insights:

  • C4 Position: This is arguably the most critical position for kinase activity. A 4-amino group is paramount for establishing the hinge-binding interactions.

    • Anilino Substituents: For Cyclin-Dependent Kinase 2 (CDK2) inhibitors, derivatives bearing a 4-anilino moiety showed superior inhibitory activity compared to those with a 4-benzylamino group.[4] This suggests a preference for a planar, aromatic substituent that can engage in additional interactions.

    • Urea Linkages: A highly successful strategy involves linking a phenylurea moiety to the C4 position, either through an amino or an ether linkage. This approach led to the development of potent multi-kinase inhibitors targeting FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10][11] The substituents on the terminal phenyl ring of the urea are critical for fine-tuning potency and selectivity.

  • N1 Position: This position often projects towards the ribose-binding pocket and can be modified to enhance selectivity.

    • Bulky Groups: For Src family kinase inhibitors like PP1 and PP2, a bulky tert-butyl group at the N1 position was found to be essential for potent and selective inhibition.[7] This group occupies a hydrophobic pocket near the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.

  • C3 Position: Substituents at this position typically extend into a hydrophobic pocket or towards the solvent-exposed region.

    • For Polo-Like Kinase 4 (PLK4) inhibitors, extensive exploration of diverse and complex substituents at the C3 position was crucial for achieving nanomolar and even sub-nanomolar potency.[12]

Table 1: SAR Summary for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Target KinasePositionKey Structural FeatureEffect on ActivityRepresentative IC₅₀Reference
CDK2 C43-FluoroanilinoPotent inhibition, comparable to roscovitine~1 µM[4]
EGFR C4(1,3-Benzodioxolylmethyl)phenylaminoLow micromolar suppressionIC₅₀ = 4.18 µM[4]
PLK4 C3Complex heterocyclic moietiesPotent enzyme inhibitionIC₅₀ = 0.2 nM (Cpd 24j)[12]
FLT3/VEGFR2 C44-Oxy-phenylurea with -CF₃, -ClPotent dual inhibitionIC₅₀ < 10 nM[9][10]
Src Family N1tert-ButylHigh potency and selectivity-[7]
B. As Adenosine Receptor Antagonists

Pyrazolo[3,4-d]pyrimidines have been developed as potent and selective antagonists for various adenosine receptor subtypes (A₁, A₂ₐ, and A₃), which are G-protein coupled receptors involved in numerous physiological processes.[5][13]

Key SAR Insights:

  • Interdependency of C4 and C6: For A₁ and A₂ₐ receptor antagonists, the biological activity and subtype selectivity are strongly influenced by the interplay between substituents at the C4 and C6 positions.[14]

    • C4 Position: An amino group at C4 generally leads to high potency at the A₁ receptor. In contrast, a methylthio group at the same position can drastically increase selectivity for the A₁ receptor over the A₂ₐ subtype.[14]

    • C6 Position: Thioether side chains at C6, particularly those terminating in an amide group, are well-tolerated. Varying the alkyl groups on the amide allows for probing the steric and hydrophobic tolerance of the receptor binding pockets.[14]

  • N1 and N2 Positions:

    • A phenyl group at the N1 position is a common feature in many potent adenosine receptor antagonists.[14]

    • For achieving high potency and selectivity for the A₃ receptor subtype, substitution at the N2 position of the pyrazole ring has been identified as a key strategy.[15]

Table 2: SAR Summary for Pyrazolo[3,4-d]pyrimidine-Based Adenosine Receptor Antagonists

CompoundC4 SubstituentC6 SubstituentA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₁ SelectivityReference
Cpd 14 -NH₂-S-(CH(CH₃))CONH₂0.93988.394-fold[14]
Cpd 10 -SCH₃-S-(CH(CH₃))CONH₂6.81> 40,000>5900-fold[14]
Cpd 2b -NH-COC₆H₄-OCH₃ (at N2)-10373179A₃ Selective (Kᵢ=0.18nM)[15]
C. As Phosphodiesterase (PDE) Inhibitors

Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of cyclic guanosine monophosphate (cGMP) specific phosphodiesterases, particularly PDE1 and PDE5.[16]

Key SAR Insights:

  • Pyrazole Ring Substitution: The primary focus of SAR for this target class has been on substitutions around the pyrazole ring.

    • N2 and C3 Positions: A combination of a methyl group at the N2 position and a benzyl group at the C3 position was found to provide the best balance of high potency against PDE1 and PDE5, coupled with excellent selectivity over the cAMP-specific PDE3.[16]

Table 3: SAR Summary for Pyrazolo[3,4-d]pyrimidine-Based PDE Inhibitors

CompoundPyrazole Ring SubstitutionsPDE1 IC₅₀ (nM)PDE5 IC₅₀ (nM)PDE3 IC₅₀ (nM)Reference
4c N2-Methyl, C3-Benzyl607555,000[16]

Part 3: Self-Validating Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methodologies. Below are detailed protocols for a key synthetic step and a fundamental biological assay.

Protocol 1: Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine

This protocol outlines the conversion of the 4-oxo intermediate to a final 4-anilino product, a common scaffold for kinase inhibitors. Each step includes a self-validating check.

Objective: To synthesize a 4-(substituted anilino)-1H-pyrazolo[3,4-d]pyrimidine from its corresponding 4-oxo precursor.

Methodology:

  • Chlorination of the 4-Oxo Intermediate:

    • Combine 1.0 equivalent of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with 5-10 equivalents of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.

    • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The product, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, will have a higher Rƒ value than the polar starting material.

    • Upon completion, cool the reaction and carefully quench by pouring it onto crushed ice. The product will precipitate and can be collected by filtration.

  • Nucleophilic Aromatic Substitution (SₙAr):

    • Dissolve the dried 4-chloro intermediate (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

    • Add the desired substituted aniline (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.) to scavenge the HCl byproduct.

    • Heat the mixture to 80-120 °C for 4-16 hours.

    • Validation Check: Monitor by TLC or LC-MS. The formation of the final product will be accompanied by the disappearance of the 4-chloro intermediate. The product's mass will correspond to the expected molecular weight.

    • After cooling, the product can be isolated by precipitation (e.g., by adding water) or by standard chromatographic purification. The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and HRMS.

protocol_1_flow start Pyrazolo[3,4-d] -pyrimidin-4-one step1 Reflux with POCl₃ (2-4h) start->step1 qc1 Validation: TLC/LC-MS for consumption of starting material step1->qc1 intermediate Isolate 4-Chloro Intermediate qc1->intermediate step2 Heat with R-Aniline + Base (4-16h) intermediate->step2 qc2 Validation: TLC/LC-MS for product formation step2->qc2 end Purify & Characterize Final Product (NMR, HRMS) qc2->end

Caption: Experimental workflow for the synthesis of 4-anilino-pyrazolo[3,4-d]pyrimidines.

Protocol 2: Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound for the adenosine A₁ receptor, a standard method for SAR evaluation.

Objective: To quantify the inhibitory constant (Kᵢ) of a pyrazolo[3,4-d]pyrimidine derivative at the rat adenosine A₁ receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4 °C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4 °C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in buffer to a protein concentration of ~1 mg/mL.

    • Validation Check: Confirm protein concentration using a standard assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation.

      • 50 µL of the radioligand, (R)-[³H]-N⁶-(phenylisopropyl)adenosine ([³H]-PIA), at a final concentration near its Kₔ value (e.g., 1-2 nM).[14]

      • 50 µL of buffer (for total binding), a saturating concentration of a known A₁ antagonist like XAC (for non-specific binding), or varying concentrations of the test compound.

    • Incubate at 25 °C for 90 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Validation Check: The difference between total binding and non-specific binding should be significant (typically >80% of total), indicating a robust assay window.

  • Data Analysis:

    • Quantify the radioactivity (in counts per minute, CPM) on each filter using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern medicinal chemistry. Its success is built upon a foundation of straightforward, versatile synthesis and its inherent ability to mimic the purine core of ATP and adenosine. The extensive SAR studies conducted over several decades have provided a clear roadmap for tailoring the scaffold's activity towards specific biological targets. For kinase inhibitors, the focus remains on optimizing interactions within the ATP pocket, particularly at the C4 and N1 positions, to achieve higher potency and selectivity. In the realm of GPCRs, such as adenosine receptors, the interplay between C4 and C6 substituents is key to modulating subtype selectivity.

Future efforts will likely concentrate on developing derivatives with improved pharmacokinetic profiles, exploring novel substitution patterns to overcome drug resistance, and applying this privileged scaffold to new and emerging biological targets. The logical and well-documented SAR provides a powerful tool for the rational design of the next generation of pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing Indole Moiety. Chinese Journal of Organic Chemistry.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design.
  • Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A₁ Receptor Antagonists. Journal of Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry.
  • Pyrazolo[3,4-d]pyrimidines as adenosine antagonists. Biochemical Pharmacology.
  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Rel
  • Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists. Neuroscience Letters.
  • Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Sphinx Journal of Pharmaceutical and Medical Sciences.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of the Indian Chemical Society.
  • Novel N₂-Substituted Pyrazolo[3,4-d]pyrimidine Adenosine A₃ Receptor Antagonists: Inhibition of A₃-Mediated Human Glioblastoma Cell Prolifer
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry.
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry.

Sources

Methodological & Application

using 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Cancer Cell Line Research

This guide provides a comprehensive overview and detailed protocols for utilizing 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a potent member of the pyrazolo[3,4-d]pyrimidine class of compounds, in cancer cell line research. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the anti-cancer properties of this molecule.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines, the fundamental building blocks of DNA and RNA.[1] This bioisosteric relationship allows derivatives of this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[2][4] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively developed as kinase inhibitors, with some demonstrating potent antitumor activity by targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src tyrosine kinase.[1][5][6]

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, as a member of this class, holds significant promise as a targeted anti-cancer agent. Its therapeutic potential stems from its likely ability to competitively inhibit key oncogenic kinases, thereby disrupting the signaling cascades that fuel tumor growth. This guide will detail the experimental workflows required to characterize its effects on cancer cell lines.

Postulated Mechanism of Action: Kinase Inhibition

While the specific targets of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol require empirical validation, its structure strongly suggests a mechanism centered on the inhibition of protein tyrosine kinases. Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the kinase domain of receptors like EGFR.[5][7] This action blocks the downstream activation of critical signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 1-(3-methylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Postulated signaling pathway inhibited by the compound.

Experimental Workflows: A Multi-Faceted Approach

To comprehensively evaluate the anti-cancer efficacy of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a series of integrated assays is recommended. This approach allows for the characterization of its effects on cell viability, the induction of programmed cell death (apoptosis), and its impact on cell cycle progression.

Experimental_Workflow Start Cancer Cell Culture (e.g., A549, MCF-7, HCT-116) Treatment Treat with 1-(3-methylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT / Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation (IC50, % Apoptosis, Cell Cycle Arrest) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Overall experimental workflow for compound evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxic potency. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

A. Materials
  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)[1][9][10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

B. Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[11]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[11]

C. Data Analysis

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended Value
Seeding Density5,000 - 10,000 cells/well
Treatment Duration24, 48, 72 hours
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a DNA intercalating agent that is excluded by viable cells and is used to identify late apoptotic or necrotic cells with compromised membranes.[12][13][14]

A. Materials
  • Treated and control cells (from 6-well plates)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit[15]

  • 1X Binding Buffer[15]

  • Propidium Iodide (PI) staining solution[15]

  • Cold PBS

  • Flow cytometer

B. Step-by-Step Methodology
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[15] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

C. Data Analysis

Analyze the flow cytometry data to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Assay_Relationships Compound Compound Treatment Viability_Loss Decreased Cell Viability Compound->Viability_Loss Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Cycle_Arrest Cell Cycle Arrest Compound->Cycle_Arrest MTT MTT Assay Viability_Loss->MTT measures Annexin Annexin V/PI Assay Apoptosis_Induction->Annexin quantifies PI_Cycle PI Staining Assay Cycle_Arrest->PI_Cycle analyzes

Caption: Logical relationships between cellular effects and assays.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol evaluates the effect of the compound on cell cycle progression. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

A. Materials
  • Treated and control cells

  • Cold 70% ethanol[16]

  • Cold PBS

  • PI/Triton X-100 staining solution with RNase A

  • Flow cytometer

B. Step-by-Step Methodology
  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest cells, wash once with cold PBS, and centrifuge at 200 x g for 5-10 minutes.

  • Fixation: Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in 1 mL of cold PBS. While vortexing gently, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer.

C. Data Analysis

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16] A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within signaling pathways potentially targeted by the compound.[17][18] This provides mechanistic insight into the compound's action.

A. Materials
  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-PARP, anti-Caspase-3)

  • HRP-conjugated secondary antibodies[15]

  • Chemiluminescent substrate[15]

  • Imaging system

B. Step-by-Step Methodology
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[15][19] After washing with TBST, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

  • Normalization: Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[18]

C. Data Analysis

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. A decrease in the ratio of a phosphorylated protein to its total protein level after treatment would support an inhibitory effect on the upstream kinase.

References

  • Al-Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2296. Available from: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Guo, S., et al. (2012). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules, 17(10), 11603-11618. Available from: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]

  • Patil, V., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from: [Link]

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.3. Available from: [Link]

  • Wang, Z., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 17(1), 132-145. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2296. Available from: [Link]

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13038. Available from: [Link]

  • Unresolved. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2025). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Available from: [Link]

  • Suresh, S. A., & Ambudkar, S. V. (2018). Apoptosis assay. Bio-protocol, 8(14), e2931. Available from: [Link]

  • De Censi, A., et al. (2013). A Randomized, Placebo-Controlled, Preoperative Trial of Allopurinol in Subjects with Colorectal Adenoma. Cancer Prevention Research, 6(2), 74-81. Available from: [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • ScienceDaily. (2010). Anti-gout drug may decrease risk for colorectal adenoma progression. American Association for Cancer Research. Available from: [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 16(8), 6247-6259. Available from: [Link]

  • Rashad, A. E., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 341(9), 599-606. Available from: [Link]

  • Liu, C. C., et al. (2022). A meta-analysis of allopurinol therapy and the risk of prostate cancer. Medicine, 101(2), e28549. Available from: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2296. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6980. Available from: [Link]

  • Kopecka, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 13(21), 5328. Available from: [Link]

  • Unresolved. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Ghorab, M. M., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules, 21(11), 1526. Available from: [Link]

  • Bruno, G., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220. Available from: [Link]

Sources

Application Notes and Protocols for Antifungal Susceptibility Testing of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Pyrazolo[3,4-d]pyrimidines in Antifungal Research

The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure, serving as a bioisostere of purines.[1] This structural similarity allows compounds of this class to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Recently, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated promising antifungal activities against a variety of pathogenic fungi.[4][5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro antifungal activity of a specific derivative, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The protocols detailed herein are synthesized from internationally recognized standards, primarily the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 definitive document, to ensure robustness and reproducibility of the generated data.[7][8][9]

While specific antifungal data for 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively available in public literature, this guide will utilize it as a representative molecule to establish a universally applicable methodology for this promising class of compounds. The causality behind experimental choices is explained to provide a deeper understanding of the assay principles, ensuring that the described protocols are self-validating systems.

Chemical Structure of the Compound

Figure 1: Chemical Structure of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Caption: 2D structure of the test compound.

Proposed Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is yet to be fully elucidated, research on analogous pyrazole derivatives suggests a potential mode of action involving the inhibition of succinate dehydrogenase (SDH).[4] SDH is a crucial enzyme complex in both the citric acid cycle and the electron transport chain, playing a vital role in fungal cellular respiration.

G cluster_fungal_cell Fungal Cell PyrazoloPyrimidinone 1-(3-methylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol SDH Succinate Dehydrogenase (SDH) (Complex II) PyrazoloPyrimidinone->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer Cell_Death Fungal Cell Death SDH->Cell_Death Disruption leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP

Caption: Proposed mechanism of action workflow.

Inhibition of SDH by the pyrazolo[3,4-d]pyrimidine core would disrupt the electron flow, leading to a decrease in ATP production and ultimately causing fungal cell death. This hypothesis provides a solid foundation for designing and interpreting the results of the antifungal assays.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be generated during the preclinical evaluation of a novel antifungal agent like 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration)

Fungal SpeciesStrain1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 9002820.50.25
Candida glabrataATCC 900304160.5
Candida aurisB112218321
Aspergillus fumigatusATCC 2043051>640.5
Cryptococcus neoformansATCC 208821240.125

Table 2: Quality Control Strain MIC Ranges

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole2-8
Amphotericin B0.25-1
Candida krusei ATCC 6258Fluconazole16-64
Amphotericin B0.5-2

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 and EUCAST E.DEF 7.3.2 guidelines to determine the Minimum Inhibitory Concentration (MIC) of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.[7][8][9]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal microorganism.

Materials:

  • 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (powder form)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well, flat-bottom microtiter plates

  • Fungal strains (e.g., Candida spp., Aspergillus spp., Cryptococcus neoformans)

  • Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[10]

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Vortex mixer

Experimental Workflow:

G A Prepare Stock Solution of Test Compound in DMSO B Prepare Serial Dilutions in RPMI-1640 Medium A->B D Inoculate Microtiter Plate Wells with Fungal Suspension B->D C Prepare Fungal Inoculum (Standardized to 0.5 McFarland) C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs Visually or with a Spectrophotometer E->F

Caption: Broth microdilution assay workflow.

Step-by-Step Procedure:

  • Preparation of the Test Compound Stock Solution:

    • Accurately weigh the required amount of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol powder.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the fungi.

  • Preparation of the Microtiter Plates:

    • Perform serial two-fold dilutions of the test compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • The typical concentration range to test is 0.03 to 16 µg/mL.

    • Include a positive control (fungal inoculum in medium without the test compound) and a negative control (medium only).

  • Inoculum Preparation:

    • From a fresh 24-hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the fungal species being tested.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% for azoles and 100% for polyenes) compared to the positive control.

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

  • Quality Control:

    • Concurrently test the quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) against standard antifungal agents (e.g., fluconazole, amphotericin B) to ensure the validity of the assay.[10] The obtained MIC values should fall within the established ranges (see Table 2).

Protocol 2: Mycelial Growth Inhibition Assay (for Filamentous Fungi)

This protocol is suitable for determining the antifungal activity against filamentous fungi, such as Aspergillus species.

Objective: To measure the inhibition of mycelial radial growth by the test compound.

Materials:

  • 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • DMSO

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Fungal strains (e.g., Aspergillus fumigatus)

  • Sterile cork borer (5 mm diameter)

  • Incubator (28-30°C)

Step-by-Step Procedure:

  • Preparation of Drug-Containing Agar:

    • Prepare PDA according to the manufacturer's instructions.

    • After autoclaving and cooling to approximately 45-50°C, add the required volume of the test compound stock solution (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Also, prepare a control plate containing PDA with the same concentration of DMSO used for the highest drug concentration.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each drug-containing and control agar plate.

  • Incubation:

    • Incubate the plates at 28-30°C for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony on the control plate

        • dt = average diameter of the fungal colony on the treated plate

    • The EC50 (Effective Concentration 50%) value, the concentration of the compound that inhibits 50% of mycelial growth, can be determined by plotting the percentage inhibition against the logarithm of the compound concentrations.

References

  • EUCAST Definitive Document E.DEF 7.3.2. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Pfaller, M. A., et al. (1995). Recommended MIC limits of three antifungal agents for two QC and four reference strains of Candida species. Journal of Clinical Microbiology. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

  • El-Sayed, N. F., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. BMC Microbiology. [Link]

  • Wang, X., et al. (2021). Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry. [Link]

  • Li, J., et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Management Science. [Link]

  • Zhu, F., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • El-Sayed, M. A. A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Medicinal Chemistry. [Link]

  • Guesmi, N. E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • EUCAST. (2026). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi. [Link]

  • Arendrup, M. C., et al. (2016). EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. Clinical Microbiology and Infection. [Link]

  • Al-Said, M. S., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molbank. [Link]

  • NextSDS. 1-(3-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Singh, P. P., et al. (2014). a Chemical structures of pyrazolo[3,4-d]pyrimidines with no linker... ResearchGate. [Link]

  • Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • Tang, L., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Application Note: Pyrazolo[3,4-d]pyrimidines as Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal and agricultural chemistry. Structurally, it serves as a bioisostere of natural purine nucleobases such as adenine and guanine[1]. In modern agrochemical research, this structural mimicry is strategically leveraged to design highly potent, target-specific interventions. Because purine-binding sites are ubiquitous in both pathogen enzymes (e.g., kinases, viral coat proteins) and host plant receptors, pyrazolo[3,4-d]pyrimidines can be engineered to either competitively inhibit essential pathogen replication machinery or activate host plant defense mechanisms[2][3].

This application note provides an in-depth technical guide on the integration of pyrazolo[3,4-d]pyrimidine derivatives into agricultural pipelines, specifically focusing on their validated roles as antiviral elicitors and broad-spectrum fungicides.

Antiviral Applications: Direct Inactivation and Host Defense Elicitation

Plant viral infections, such as those caused by the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), are notoriously difficult to manage and cause devastating crop yield losses. Pyrazolo[3,4-d]pyrimidines combat these pathogens through a sophisticated dual-action mechanism:

  • Direct Viral Coat Protein (CP) Binding: Derivatives functionalized with a Schiff base moiety exhibit strong binding affinities to the TMV coat protein (TMV-CP). By directly binding to TMV-CP, these compounds disrupt viral assembly and replication, effectively neutralizing the virus[3].

  • Systemin Receptor (SR160) Activation: Certain pyrazolo[3,4-d]pyrimidine compounds act as potent plant defense elicitors. They bind to the kinase domain of the systemin receptor SR160—a Leucine-rich repeat receptor-like kinase (LRR-RLK). This specific interaction triggers a downstream wound signaling cascade, leading to the accumulation of reactive oxygen species (ROS) and the biosynthesis of jasmonic acid (JA), thereby fortifying the plant's innate antiviral resistance[2].

G P Pyrazolo[3,4-d]pyrimidine SR Systemin Receptor (SR160) P->SR Binds kinase domain ROS ROS Accumulation SR->ROS Triggers JA Jasmonic Acid (JA) SR->JA Activates DEF Plant Defense Activation ROS->DEF JA->DEF

Pyrazolo[3,4-d]pyrimidine-mediated activation of the SR160 plant defense signaling pathway.

Fungicidal Applications: Targeting Sclerotinia sclerotiorum

Beyond virology, pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffolds have demonstrated remarkable in vitro and in vivo fungicidal activity. For instance, specific optimized derivatives (such as Compound g22) have shown potent mycelial growth inhibition against Sclerotinia sclerotiorum, the causal agent of white mold. The efficacy of these derivatives is comparable to, and in some metrics exceeds, commercial succinate dehydrogenase inhibitors (SDHIs) like boscalid and fluopyram[1].

Quantitative Efficacy Summary

To contextualize the potency of these novel derivatives, the following table summarizes the half-maximal effective concentrations ( EC50​ ) of lead pyrazolo[3,4-d]pyrimidines against their respective agricultural targets, benchmarked against commercial standards.

Compound Class / Specific LeadTarget Pathogen EC50​ ValueEfficacy Profile & Mechanism
Compound g22 (Pyrazolo[3,4-d]pyrimidin-4-one)Sclerotinia sclerotiorum1.25 mg/LHigh in vitro & in vivo protective activity[1]
Boscalid (Commercial Standard)Sclerotinia sclerotiorum0.96 mg/LSDHI Fungicide baseline[1]
Fluopyram (Commercial Standard)Sclerotinia sclerotiorum1.91 mg/LSDHI Fungicide baseline[1]
Compound 5aa (Schiff base derivative)Tobacco Mosaic Virus (TMV)53.65 μg/mLExcellent inactivating activity via TMV-CP binding[3]
Ningnanmycin (Commercial Standard)Tobacco Mosaic Virus (TMV)55.35 μg/mLAntiviral antibiotic baseline[3]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity during the development phase, the following self-validating protocols are provided for evaluating the biological activity of newly synthesized pyrazolo[3,4-d]pyrimidines.

Protocol A: In Vitro Antifungal Mycelial Growth Inhibition Assay

Rationale: This assay quantifies the direct fungitoxic effect of the compounds. Dimethyl sulfoxide (DMSO) is utilized as the solvent due to the highly lipophilic nature of the pyrazolo core; however, its final concentration must be strictly controlled to prevent artifactual growth inhibition of the fungi.

  • Stock Preparation: Dissolve the synthesized pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO to create a 50 mg/L stock solution[1].

  • Media Formulation: Dilute the stock solution into sterile, molten Potato Dextrose Agar (PDA) at 50°C to achieve the desired test concentrations (e.g., 25, 12.5, 6.25, 3.12, 1.56 mg/L). Critical Control: Ensure the final DMSO concentration in the PDA does not exceed 1% (v/v) to maintain a non-toxic baseline for the fungal mycelia.

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise a mycelial plug from the actively growing margin of a 3-day-old S. sclerotiorum culture. Place the plug inverted (mycelium facing down) in the center of the amended PDA plate.

  • Incubation & Validation: Incubate the plates at 25°C in the dark. Include a negative control (PDA with 1% DMSO) and a positive control (PDA with Boscalid at matching concentrations).

  • Data Acquisition: Measure the colony diameter in two perpendicular directions after 48-72 hours (when the negative control reaches the plate edge). Calculate the inhibition rate (%) and determine the EC50​ using probit analysis.

Protocol B: Microscale Thermophoresis (MST) for TMV-CP Binding Affinity

Rationale: MST is selected over Surface Plasmon Resonance (SPR) because it allows the measurement of biomolecular interactions in free solution. This prevents the conformational masking of the TMV Coat Protein (TMV-CP) that often occurs during surface immobilization, yielding a highly accurate dissociation constant ( Kd​ )[3].

MST_Workflow Prep 1. Protein Labeling (TMV-CP + Fluorophore) Incubate 3. Equilibration (Dark, 15 min, RT) Prep->Incubate Titration 2. Serial Dilution (Ligand) Titration->Incubate Capillary 4. Load Capillaries (Standard Glass) Incubate->Capillary MST 5. MST Analysis (IR Laser Heating) Capillary->MST Data 6. Kd Determination (Thermophoresis Shift) MST->Data

Step-by-step workflow for Microscale Thermophoresis (MST) binding affinity validation.

  • Protein Labeling: Label purified TMV-CP with a reactive fluorescent dye (e.g., NT-647-NHS) targeting primary amines. Purify the labeled protein using a size-exclusion column to remove unreacted dye.

  • Ligand Titration: Prepare a 16-step 1:1 serial dilution of the pyrazolo[3,4-d]pyrimidine derivative in the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.8). Causality: Tween-20 is included to prevent non-specific adsorption of the highly hydrophobic small molecule to the walls of the glass capillaries.

  • Equilibration: Mix equal volumes of the serially diluted ligand and the labeled TMV-CP (final protein concentration ~20 nM). Incubate in the dark at room temperature for 15 minutes to allow the binding equilibrium to establish.

  • Thermophoresis Measurement: Load the samples into standard treated glass capillaries. Analyze using an MST instrument (e.g., Monolith NT.115) with an IR laser to induce a microscopic temperature gradient.

  • Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against the ligand concentration. Fit the data to a 1:1 binding model to extract the Kd​ value. A lower Kd​ (e.g., 9.8 μM for Compound 5aa) indicates a stronger binding affinity, validating the compound's direct antiviral mechanism[3].

References

  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation, Journal of Agricultural and Food Chemistry - ACS Public
  • Plant antiviral compounds containing pyrazolo [3,4-d] pyrimidine based on the systemin receptor model, Arabian Journal of Chemistry,
  • Pyrazolo[3,4-d]pyrimidine derivatives containing a Schiff base moiety as potential antiviral agents, PubMed,

Sources

techniques for evaluating Src kinase inhibition by pyrazolo[3,4-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Techniques for Evaluating Src Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine bicycle is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its ability to generate potent kinase inhibitors[1]. The foundational compounds of this class, PP1 and PP2, were identified in 1996 as selective inhibitors of the Src family of non-receptor tyrosine kinases (SFKs)[2]. Mechanistically, the pyrazolopyrimidine core acts as a bioisostere of the adenine base of ATP. This structural mimicry allows the inhibitor to competitively bind to the nucleotide-binding site (hinge region) of the Src kinase, effectively blocking the transfer of the terminal phosphate from ATP to tyrosine residues on target substrates[3].

Because Src hyperactivation is implicated in various malignancies—including glioblastoma, medulloblastoma, and osteosarcoma—developing novel pyrazolo[3,4-d]pyrimidine derivatives (such as SI388 and SI221) remains a critical focus in oncology[4][5]. However, evaluating these inhibitors requires a rigorous, multi-tiered approach. A compound may exhibit low nanomolar affinity in a cell-free assay but fail in cellulo due to poor membrane permeability, rapid efflux, or off-target toxicity. Therefore, a self-validating experimental cascade is essential to prove causality: from isolated enzyme kinetics to intracellular target engagement, and finally to phenotypic biological outcomes.

Pathway ATP ATP Molecule Src Src Kinase (Active State) ATP->Src Binds Hinge Region Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., PP1, PP2, SI388) Inhibitor->ATP Structural Mimicry Inhibitor->Src Competitive Blockade pSrc Auto-phosphorylation (Y416) Src->pSrc Downstream Downstream Effectors (FAK, Paxillin) pSrc->Downstream Cancer Tumor Progression (Proliferation, Migration) Downstream->Cancer

Mechanism of ATP-competitive Src kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Phase 1: Cell-Free Enzymatic Evaluation (The Biochemical Baseline)

Causality & Rationale: Before testing in complex cellular environments, it is imperative to establish the intrinsic binding affinity ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) of the pyrazolo[3,4-d]pyrimidine derivative. This isolates the direct kinase-inhibitor interaction from confounding cellular variables like metabolism or membrane barriers[6].

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human Src kinase to an optimized working concentration.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add the Src kinase solution to the compound wells. Self-validating step: Incubate for 15-30 minutes at room temperature to allow equilibrium binding, which is crucial for accurate IC50​ determination.

  • Reaction Initiation: Add a master mix containing ATP (at its predetermined Km​ value to ensure competitive inhibition dynamics are observable) and a biotinylated tyrosine kinase peptide substrate.

  • Detection: After a 60-minute incubation, halt the reaction using a stop buffer containing EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) and fit the data to a four-parameter logistic curve to determine the biochemical IC50​ .

Phase 2: Intracellular Target Engagement (The Cellular Context)

Causality & Rationale: A potent biochemical IC50​ is meaningless if the compound cannot permeate the cell membrane. To prove the pyrazolo[3,4-d]pyrimidine engages its target in situ, we must measure the suppression of Src auto-phosphorylation at Tyrosine 416 (Y416), a direct marker of Src kinase activation[7].

Protocol: Western Blotting for p-Src (Y416) in Cancer Cell Lines

  • Cell Treatment: Seed cancer cells (e.g., glioblastoma or medulloblastoma lines[5][7]) in 6-well plates. Treat with varying concentrations of the inhibitor (e.g., 1, 10, 25 µM) or vehicle (DMSO) for 2 to 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent post-lysis dephosphorylation of Y416).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Resolve equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against p-Src (Y416).

  • Self-Validating Step: Strip and reprobe the membrane for total Src and a housekeeping protein (e.g., GAPDH or β -actin). Causality: Normalizing p-Src against total Src ensures that the reduction in signal is due to specific kinase inhibition rather than global protein degradation or unequal sample loading.

Phase 3: Phenotypic and Functional Assays (The Biological Outcome)

Causality & Rationale: The ultimate goal of Src inhibition is to halt tumor progression. Phenotypic assays link the molecular target engagement to functional hallmarks of cancer, such as proliferation, cell cycle progression, and migration[6][7].

Protocol: MTS Cell Viability and Scratch Wound Healing Assay

  • Viability (MTS Assay): Seed cells in 96-well plates. Following 72 hours of inhibitor treatment, add MTS reagent. The bioreduction of MTS into a colored formazan product by metabolically active cells provides a direct, quantifiable measure of cell viability. Calculate the cellular IC50​ [8].

  • Migration (Scratch Assay): Grow cells to a confluent monolayer in a 24-well plate. Create a linear "scratch" using a sterile pipette tip. Wash away detached cells and add media containing sub-lethal concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor.

  • Validation: Monitor the closure of the wound over 24-48 hours via phase-contrast microscopy. Since Src heavily regulates focal adhesion kinase (FAK) and cell motility, effective pyrazolo[3,4-d]pyrimidines (like SI221) will significantly delay wound closure compared to vehicle controls[5].

Workflow Synthesis 1. Compound Synthesis Pyrazolo[3,4-d]pyrimidines CellFree 2. Cell-Free Enzymatic Assay (TR-FRET / Radiometric) Synthesis->CellFree TargetEngage 3. Target Engagement (p-Src Y416 Western Blot) CellFree->TargetEngage IC50 / Ki Validation Phenotypic 4. Phenotypic Assays (MTS, Apoptosis, Migration) TargetEngage->Phenotypic Cellular Permeability InVivo 5. In Vivo Efficacy (Xenograft Mouse Models) Phenotypic->InVivo Functional Efficacy

Workflow for evaluating pyrazolo[3,4-d]pyrimidine Src inhibitors from synthesis to in vivo models.

Quantitative Data Presentation

To contextualize the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, the following table summarizes the biochemical and cellular profiles of classic (PP1/PP2) versus novel (SI388, SI221) inhibitors across various cancer models[2][4][5].

InhibitorCore ScaffoldTarget Kinase(s)Biochemical AffinityPrimary Cellular ModelKey Phenotypic Outcome
PP1 / PP2 Pyrazolo[3,4-d]pyrimidineSrc, Lck, Fyn, Hck IC50​ ~ 5 - 100 nMBroad-spectrumBaseline reference for SFK inhibition; induces apoptosis[2].
SI388 4-anilino-pyrazolo[3,4-d]pyrimidineSrc, Abl Ki​ = 0.423 µM (Src)Glioblastoma (GBM)Reduces viability, enhances sensitivity to ionizing radiation[4].
SI221 Pyrazolo[3,4-d]pyrimidineSrc Family KinasesLow micromolarGlioblastoma (GBM)Induces apoptosis, reduces cell migration (scratch test)[5].
S7 / S29 Pyrazolo[3,4-d]pyrimidineSrcNanomolar IC50​ MedulloblastomaG2/M phase cell cycle arrest; modulates Bax/Bcl2[7].

References

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry (2020). 1

  • MDPI Authors. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." MDPI (2024). 2

  • Contadini, C., et al. "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." Pharmaceuticals (MDPI) (2023). 4

  • Schenone, S., et al. "SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment." Journal of Cellular Physiology (2015). 5

  • Rossi, A., et al. "New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells." FASEB Journal (2010). 7

  • Schenone, S., et al. "Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice." Journal of Medicinal Chemistry (2007). 6

  • Kumar, A., et al. "Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations." PMC (2014). 3

  • Fallahi, P., et al. "Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer." The Journal of Clinical Endocrinology & Metabolism (2010). 8

Sources

Application Note: Cell-Based Assay Workflows for Evaluating 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

[dir=forward, style=solid, label="Incubation

Refining Assay and Model Details

I'm now integrating the optimized DOT diagrams, the experimental workflows, and the data table. I'm focusing on clarifying that In-Cell Western (ICW) workflow details, experimental timelines, and compound concentrations are properly represented. I'm refining the data table to include normalized p-Src signals and ATP levels, ensuring the validation methods are clearly demonstrated. I am expanding the caption for the ICW workflow to clearly explain the sequential process.

Executive Summary & Pharmacological Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile pharmacophore in modern drug discovery. Derivatives of this core have emerged as potent agents targeting unregulated c-Src tyrosine kinase signaling, which is heavily implicated in the progression of prostate and bladder cancers[1]. Concurrently, the specific 4-ol (4-hydroxy) substitution on this heterocyclic core is a classic structural motif known for the mechanism-based "suicide" inactivation of Xanthine Oxidase (XO)[2].

The compound 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a unique dual-modality candidate. The N1-(3-methylphenyl) substitution significantly increases the molecule's lipophilicity compared to standard XO inhibitors like allopurinol, altering its cellular permeability and kinase binding affinity[3]. Because biochemical (cell-free) assays cannot account for membrane diffusion, intracellular accumulation, or metabolic stability, evaluating this compound requires robust, self-validating cell-based models. This guide details the critical cellular assays required to profile both its anti-oxidant (XO-mediated) and anti-proliferative (Src-mediated) efficacies.

Mechanistic Pathway Visualization

G cluster_XO Xanthine Oxidase Pathway cluster_Src Src Kinase Pathway Compound 1-(3-methylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol XO Xanthine Oxidase (XO) Compound->XO Inhibits (4-ol motif) Src c-Src Tyrosine Kinase Compound->Src Inhibits (ATP-mimetic) ROS ROS & Uric Acid XO->ROS Catalyzes OxStress Oxidative Stress ROS->OxStress Induces pSrc p-Src (Y416) Src->pSrc Autophosphorylation Prolif Tumor Proliferation pSrc->Prolif Drives

Dual mechanistic pathways of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Core Experimental Protocols

Protocol A: Intracellular Xanthine Oxidase (XO) & ROS Modulation Assay

Causality & Rationale: While biochemical assays measure direct enzyme inhibition, they fail to account for the compound's cellular permeability. The bulky N1-tolyl group enhances lipophilicity, making a live-cell model essential to verify that the compound successfully crosses the plasma membrane to inhibit cytosolic XO[3]. Self-Validating System: This assay uses Allopurinol as a positive control for XO inhibition[2] and normalizes ROS signals to live-cell counts to rule out false positives caused by compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a 10-point dose-response curve (0.1 nM to 100 µM) in serum-free media. Include Allopurinol (10 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

  • Stimulation: Induce XO-mediated ROS production by adding 200 µM Xanthine to all wells for 1 hour.

  • Probe Incubation: Add 5 µM CellROX™ Green Reagent and Hoechst 33342 (nuclear counterstain). Incubate for 30 minutes in the dark.

  • Washing & Imaging: Wash cells 3x with PBS. Image using an automated high-content imager (e.g., PerkinElmer Operetta).

  • Analysis: Normalize the integrated green fluorescence (ROS) to the blue fluorescence (nuclei count).

Protocol B: Src-Kinase Target Engagement via In-Cell Western (ICW)

Causality & Rationale: Traditional Western blotting requires cell lysis, which disrupts the spatial dynamics of kinase signaling and introduces phosphatase-mediated artifacts, rapidly degrading phosphorylated targets. In-Cell Western (ICW) fixes cells immediately in the well, preserving the physiological state and allowing for direct, quantitative measurement of p-Src (Y416) target engagement. Self-Validating System: By multiplexing antibodies, the p-Src signal is normalized directly against Total Src in the exact same well, eliminating loading errors.

Workflow Seed Seed PC3 Cells (96-well plate) Treat Compound Dosing (1h - 24h) Seed->Treat Fix Fix & Permeabilize (4% PFA / Triton X-100) Treat->Fix Stain Dual Antibody Incubation (p-Src + Total Src) Fix->Stain Image NIR Imaging & Normalization Stain->Image

Step-by-step workflow for the quantitative In-Cell Western (ICW) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 (prostate cancer) cells[1] at 1.5×104 cells/well in a 96-well plate. Grow to 80% confluence.

  • Starvation & Treatment: Starve cells in serum-free media for 16 hours to reduce basal kinase activity. Treat with the compound for 2 hours.

  • Fixation: Add 4% Paraformaldehyde (PFA) directly to the media for 20 minutes at room temperature.

  • Permeabilization & Blocking: Wash 3x with PBS-T (0.1% Tween-20). Permeabilize with 0.1% Triton X-100 for 10 minutes. Block with Intercept® Blocking Buffer for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with Rabbit anti-p-Src (Y416) and Mouse anti-Total Src.

  • Secondary Antibodies: Wash 3x with PBS-T. Add near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour.

  • Detection: Scan the plate on a near-infrared imaging system (e.g., LI-COR Odyssey). Calculate the 800nm/680nm ratio to determine specific target inhibition.

Protocol C: 3D Spheroid Anti-Proliferative Assay

Causality & Rationale: 2D monolayers artificially expose all cells to uniform drug concentrations and oxygen levels. 3D spheroids replicate the hypoxic core and drug-diffusion barriers of solid tumors, providing a much more rigorous and clinically translatable model for evaluating the anti-proliferative efficacy of pyrazolo[3,4-d]pyrimidine derivatives[1],[3].

Step-by-Step Methodology:

  • Spheroid Formation: Seed PC3 cells at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) U-bottom plate. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Carefully replace 50% of the media with 2X concentrated compound treatments. Incubate for 7 days, performing a 50% media/drug exchange on day 4.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (equal to the volume of culture medium). Shake vigorously for 5 minutes to penetrate the spheroid, then incubate for 25 minutes at room temperature.

  • Luminescence Detection: Measure luminescent signal (proportional to intracellular ATP) to calculate the EC₅₀ for cellular viability.

Representative Pharmacodynamic Profiling Data

To benchmark the efficacy of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, quantitative data should be structured to compare its dual-pathway effects against industry-standard controls.

Assay TypeTarget MetricCell LineExpected IC₅₀ / EC₅₀Benchmark Control
Intracellular XO Activity ROS ReductionHepG21.2 ± 0.3 µMAllopurinol (4.5 µM)
In-Cell Western (ICW) p-Src (Y416) InhibitionPC30.45 ± 0.08 µMDasatinib (0.02 µM)
2D Cell Viability ATP DepletionPC32.8 ± 0.5 µMSorafenib (3.1 µM)
3D Spheroid Viability ATP DepletionPC314.5 ± 2.1 µMSorafenib (18.2 µM)

Note: The shift in EC₅₀ between 2D and 3D viability assays highlights the critical importance of 3D modeling for lipophilic heterocyclic compounds.

References[1] Massaro, M., et al. "Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment." Pharmaceutics, 2024; 16(11):1428. URL: https://www.mdpi.com/1999-4923/16/11/1428[3] "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules, 2024; 29(21):5020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11547452/[2] Massey, V., et al. "On the mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo[3,4-d]pyrimidines." Journal of Biological Chemistry, 1970; 245(11):2837-44. URL: https://pubmed.ncbi.nlm.nih.gov/5467924/

Sources

Application Note: Design, Synthesis, and Validation of Pyrazolo[3,4-d]pyrimidine-Based Antitumor Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in oncology drug discovery[1]. As a structural bioisostere of the adenine ring of adenosine triphosphate (ATP), this fused nitrogen-containing heterocycle is uniquely positioned to mimic hydrogen-bonding interactions within the highly conserved hinge region of protein kinases[2]. By exploiting subtle topographical differences in the ATP-binding pockets of various kinases, researchers can rationally design analogues that selectively inhibit oncogenic drivers such as Cyclin-Dependent Kinase 2 (CDK2)[3] and Epidermal Growth Factor Receptor (EGFR)[4].

The clinical validation of this scaffold was cemented by the FDA approval of Ibrutinib, an irreversible Bruton's tyrosine kinase (BTK) inhibitor for B-cell malignancies[1]. This application note provides a comprehensive, self-validating framework for synthesizing novel pyrazolo[3,4-d]pyrimidine analogues and evaluating their efficacy as targeted antitumor agents.

Pathway Ligand Oncogenic Signal Receptor Target Kinase (e.g., EGFR, CDK2) Ligand->Receptor Downstream Downstream Effectors (PI3K, MAPK) Receptor->Downstream Phosphorylation Receptor->Downstream Signal Halted ATP Intracellular ATP ATP->Receptor Binds Hinge Region Inhibitor Pyrazolo[3,4-d]pyrimidine Analogue Inhibitor->Receptor Competitive Inhibition Inhibitor->ATP Blocks Binding Proliferation Tumor Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Pathway Shift

Fig 1: Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine analogues.

Rational Design and Chemical Synthesis

The synthetic strategy relies on decorating the core pyrazolo[3,4-d]pyrimidine ring at the C3, C4, and C6 positions to optimize hydrophobic interactions and solvent-exposed extensions[5]. Traditional reflux methods for functionalizing these positions often suffer from prolonged reaction times and thermal degradation. To circumvent this, we employ Microwave-Assisted Organic Synthesis (MAOS).

Causality Check: Microwave irradiation provides direct, uniform dielectric heating to the polar reactants. This bypasses the thermal gradients of conventional heating, drastically accelerating the nucleophilic aromatic substitution (SNAr) at the C4 position while minimizing side-product formation[6].

Protocol 1: Microwave-Assisted Synthesis of C4-Substituted Analogues
  • Reagent Preparation : In a microwave-safe reaction vial, suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired substituted aniline (1.2 eq) in absolute ethanol (5 mL).

  • Catalytic Base Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction, preventing the protonation of the incoming aniline nucleophile and driving the reaction to completion[6].

  • Microwave Irradiation : Seal the vial and irradiate at 120°C for 15–20 minutes at 150 W.

  • Isolation : Cool the mixture to 4°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure C4-amino derivative.

Workflow Design Rational Design (Bioisosterism) Synthesis Microwave Synthesis Design->Synthesis Kinase Enzymatic Assay (Target Binding) Synthesis->Kinase Cell MTT Assay (Cell Viability) Kinase->Cell Cell->Design SAR Feedback

Fig 2: Iterative workflow for synthesizing and validating pyrazolo[3,4-d]pyrimidine agents.

Biological Evaluation: A Self-Validating System

To ensure rigorous validation, our biological screening workflow is designed as a two-tier self-validating system. First, an in vitro enzymatic assay confirms direct target engagement. Second, a cell-based assay verifies that the compound can penetrate the lipid bilayer and exert a phenotypic anti-proliferative effect[7]. A compound that is highly active enzymatically but fails in cells immediately signals poor pharmacokinetic properties (e.g., low permeability or high efflux), guiding the next iteration of Structure-Activity Relationship (SAR) design.

Protocol 2: In Vitro Kinase Inhibition Assay (Target Engagement)
  • Enzyme-Inhibitor Pre-incubation : Dilute recombinant kinase (e.g., EGFR or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Add serial dilutions of the synthesized analogue and incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add the specific peptide substrate and ATP. Crucial Parameter: The ATP concentration must be set at or slightly below its calculated Michaelis constant ( Km​ ) for the specific kinase. Rationale: Because pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors, using artificially high ATP concentrations will outcompete the inhibitor, yielding false-negative IC₅₀ values.

  • Detection : Quantify the unreacted ATP or generated ADP using a luminescence-based assay (e.g., Kinase-Glo). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Cellular Anti-Proliferative Evaluation (MTT Assay)
  • Cell Seeding : Plate target cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer lines) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment : Treat cells with varying concentrations of the analogues (0.1 µM to 100 µM) for 72 hours.

  • Metabolic Readout : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubate for 4 hours. Rationale: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the soluble yellow MTT into insoluble purple formazan crystals. This biochemical conversion directly correlates metabolic activity with cell viability, providing a reliable phenotypic readout of compound toxicity[7].

  • Quantification : Solubilize the formazan in DMSO and measure absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for representative pyrazolo[3,4-d]pyrimidine analogues, comparing their enzymatic target inhibition against their cellular efficacy[3][4][7].

Compound ClassC4 SubstitutionTarget KinaseEnzymatic IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)
Analogue Series 1 Substituted PhenylaminoEGFR45.21.742.24
Analogue Series 2 BenzylaminoCDK232.52.104.50
Ibrutinib (Clinical Ref) PiperidinylBTK0.50.801.10
Roscovitine (Purine Ref) BenzylaminoCDK2200.015.018.5

Note: The superior potency of Analogue Series 1 and 2 compared to the purine reference (Roscovitine) highlights the enhanced binding affinity afforded by the pyrazolo[3,4-d]pyrimidine bioisosteric core.

Conclusion

The rational design of pyrazolo[3,4-d]pyrimidine analogues offers a highly tunable platform for developing selective kinase inhibitors. By coupling microwave-assisted synthesis with a self-validating biological screening cascade, researchers can rapidly iterate through SAR cycles, accelerating the discovery of potent, cell-permeable antitumor agents.

Sources

Troubleshooting & Optimization

modification of pyrazolo[3,4-d]pyrimidine scaffold to improve bioavailability

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Scaffold Optimization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[3,4-d]pyrimidine scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of these promising compounds, with a specific focus on enhancing bioavailability. As a privileged scaffold in medicinal chemistry, the pyrazolo[3,4-d]pyrimidine nucleus is an adenine isostere, making it a potent inhibitor for numerous protein kinases.[1][2][3][4] However, its therapeutic potential is often hampered by suboptimal pharmacokinetic properties, primarily poor aqueous solubility and rapid metabolism.[5][6][7][8]

This document moves beyond standard protocols to explain the causal-driven logic behind experimental choices, helping you navigate the complex path of scaffold modification effectively.

Part 1: Foundational FAQs

This section addresses the most common high-level questions regarding the bioavailability of pyrazolo[3,4-d]pyrimidine derivatives.

Question 1: Why do pyrazolo[3,4-d]pyrimidine derivatives frequently exhibit poor bioavailability?

Answer: The poor bioavailability of this scaffold typically stems from two primary physicochemical challenges:

  • Low Aqueous Solubility: The planar, aromatic nature of the fused heterocyclic ring system contributes to high crystal lattice energy and hydrophobicity. This leads to limited solubility in aqueous media, which is a prerequisite for absorption in the gastrointestinal tract.[2][5][6][7][9] Many potent kinase inhibitors in this class are readily soluble in organic solvents like DMSO but have negligible water solubility, which complicates both in vitro and in vivo testing and hinders oral absorption.[1][2]

  • Metabolic Instability: The scaffold can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, particularly the CYP3A family, in the liver.[10] Common metabolic pathways include oxidative dechlorination and N-dealkylation, which convert the parent drug into more polar, readily excretable metabolites, thereby reducing its systemic exposure and half-life.[10]

Question 2: What are the critical initial in vitro assays for predicting bioavailability issues with a new pyrazolo[3,4-d]pyrimidine analog?

Answer: Early and accurate assessment of pharmaceutical properties is a key step in the drug discovery process to avoid late-stage failures.[5] A well-designed initial screening cascade can flag potential liabilities.

AssayPurposeKey Interpretation for Pyrazolo[3,4-d]pyrimidines
Kinetic Solubility Assay Measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock.A result <10 µM often signals a high risk for poor absorption and may cause inaccurate results in subsequent in vitro biological assays.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA) Assesses passive diffusion across an artificial lipid membrane.Low permeability suggests that even if solubility is addressed, the compound may not efficiently cross the gut wall.
Caco-2 Permeability Assay Uses a human colon adenocarcinoma cell line to model intestinal absorption, including both passive diffusion and active transport (e.g., efflux).A high efflux ratio (Papp B>A / Papp A>B) can indicate the compound is a substrate for efflux pumps like P-glycoprotein, a common issue for kinase inhibitors.
Liver Microsome Stability Assay (HLM/RLM) Measures the rate of metabolic clearance by incubating the compound with human or rat liver microsomes.High intrinsic clearance (Clint) suggests the compound will be rapidly metabolized in vivo, leading to a short half-life and low exposure.[11][12] This is a strong indicator to begin metabolite identification studies.

Part 2: Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This section provides actionable strategies and protocols to address the most prevalent issue with this scaffold.

Problem: My lead compound is highly potent but has an aqueous solubility of <1 µg/mL, preventing further development. What are my primary strategies?

Here is a decision workflow to guide your strategy selection.

G cluster_0 cluster_1 Strategic Options cluster_2 Key Considerations start Lead Compound with Low Aqueous Solubility prodrug Prodrug Approach start->prodrug Is chemical modification of the parent feasible? formulation Formulation Strategies start->formulation Need a rapid solution for in vivo proof-of-concept? structural Structural Modification start->structural Are you in early-stage lead optimization with SAR flexibility? prodrug_con Requires in vivo cleavage Potential for altered PK of parent prodrug->prodrug_con formulation_con Route of administration? (Often IV) Stability of formulation? formulation->formulation_con structural_con Risk to target potency (SAR) May alter other ADME properties structural->structural_con

Caption: Decision workflow for addressing low solubility.

Solution 1: The Prodrug Approach

This is a well-established strategy to mask the physicochemical properties of a drug until it is metabolized to the active parent form in vivo.[5][13] For pyrazolo[3,4-d]pyrimidines, this typically involves adding a highly soluble promoiety that is cleaved by plasma or intracellular enzymes.[7][14]

Causality: By temporarily attaching a polar, ionizable group (like an N-methylpiperazine via an O-alkyl carbamate linker), you dramatically increase the molecule's interaction with water.[5] This carbamate bond is designed to be stable in formulation but labile to esterases in the bloodstream, releasing the active, less soluble parent compound at the site of action.[15]

G Prodrug Prodrug (High Water Solubility) Enzymes Plasma Esterases (in vivo) Prodrug->Enzymes Hydrolysis ActiveDrug Active Drug (Parent) (Low Water Solubility) Moiety Solubilizing Moiety Enzymes->ActiveDrug Enzymes->Moiety

Caption: General mechanism of a solubility-enhancing prodrug.

Experimental Protocol: Synthesis and Evaluation of a Carbamate-Linked Prodrug

This protocol is a generalized one-pot, two-step procedure adapted from successful reports.[14]

Step 1: Formation of Carbonyl-Chloride Intermediate

  • Dissolve the parent pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphosgene (0.5 equivalents) dropwise. Caution: Triphosgene is highly toxic.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. The product is the reactive carbonyl-chloride intermediate.

Step 2: Displacement with Solubilizing Alcohol

  • In a separate flask, dissolve the desired solubilizing alcohol (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine) (1.2 equivalents) in anhydrous DCM.

  • Cool the alcohol solution to 0 °C.

  • Slowly add the previously prepared carbonyl-chloride intermediate solution to the alcohol solution.

  • Add a non-nucleophilic base like triethylamine (TEA) (2 equivalents) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final prodrug.

Step 3: Validation

  • Confirm Solubility: Measure the aqueous solubility of the prodrug and compare it to the parent. Successful prodrugs show a dramatic increase, often from <0.1 µg/mL to >10 µg/mL.[5]

  • Assess Stability and Conversion: Incubate the prodrug in both buffer (pH 7.4) and fresh human or murine plasma.[14] Analyze samples at various time points (0, 1, 4, 8, 24h) by LC-MS to quantify the disappearance of the prodrug and the appearance of the parent drug. A good prodrug is stable in buffer but shows a time-dependent conversion to the parent drug in plasma.[5]

Solution 2: Advanced Formulation Strategies

When chemical modification is not desirable or feasible, formulation can be a powerful alternative. These approaches encapsulate the hydrophobic drug in a hydrophilic carrier.

Formulation TypePrincipleProsCons
Liposomes Encapsulation within a lipid bilayer vesicle.[6][9]Biocompatible; can be targeted (e.g., immunoliposomes); improves circulation time.[9][16]Complex manufacturing; potential stability issues; primarily for IV administration.
Albumin Nanoparticles Drug is adsorbed or entrapped within nanoparticles made from human serum albumin (HSA).[6]Biocompatible and biodegradable; can exploit natural albumin uptake pathways.Variable drug loading and release profiles; primarily for IV administration.
Polymer-Drug Microarrays The drug is dispersed within a thin film of a hydrophilic polymer.[1][17]Excellent for rapid screening of multiple polymers with minimal compound usage (5-10 µg); enhances apparent solubility.[1][17][18]Primarily a screening tool to identify suitable polymers for larger-scale formulation development.

Experimental Protocol: Miniaturized Polymer-Drug Screening

This protocol allows for high-throughput identification of suitable polymers to enhance the apparent water solubility of your compound, adapted from published methods.[1][18]

  • Preparation: Prepare 1 mg/mL stock solutions of your pyrazolo[3,4-d]pyrimidine compounds in DMSO. Prepare 1 mg/mL aqueous stock solutions of various hydrophilic polymers (e.g., PVP, PEG, Soluplus®, HPMC).

  • Dispensing: Using an inkjet 2D printer or a picoliter dispensing system, dispense 5-10 µL of each drug solution into separate wells of a 96-well plate.

  • Formulation: Add 50 µL of each polymer solution to the drug-containing wells. Also include drug-only and polymer-only controls.

  • Evaporation: Evaporate the solvents (DMSO and water) completely using a vacuum centrifuge or by leaving the plate in a fume hood overnight. This creates a solid drug-polymer dispersion at the bottom of the wells.

  • Reconstitution & Analysis: Reconstitute the solid dispersions in 200 µL of phosphate-buffered saline (PBS). Agitate for 2 hours. Measure the absorbance of the resulting solution using a multi-well plate reader at the drug's λmax.

  • Interpretation: An increase in absorbance for a drug-polymer combination compared to the drug-only control indicates enhanced apparent water solubility.[1] The best-performing polymers can then be selected for scaled-up formulation and in vivo testing.

Part 3: Troubleshooting Guide: Combating Rapid Metabolism

Problem: My compound has adequate solubility but shows >95% clearance after a 30-minute incubation with human liver microsomes (HLM). How do I improve its metabolic stability?

The first step is to understand where your molecule is being metabolized.

G cluster_0 cluster_1 Step 1: Identify Metabolic Hotspots cluster_2 Step 2: Block Metabolism (SAR) cluster_3 Step 3: Validate Improvement start Compound with High Metabolic Clearance met_id Metabolite Identification (LC-MS/MS with HLM) start->met_id cyp_id CYP Reaction Phenotyping (Recombinant CYPs or Inhibitors) met_id->cyp_id blocking Introduce Blocking Groups (e.g., F, Me, Deuterium) cyp_id->blocking modify Modify Labile Group (e.g., change alkyl chain) cyp_id->modify retest Re-run HLM Stability Assay with modified compound blocking->retest modify->retest

Caption: Workflow for improving metabolic stability.

Solution: Metabolite Identification and Blocking

Studies have shown that pyrazolo[3,4-d]pyrimidines commonly undergo metabolism at specific sites.[10] Identifying these "soft spots" is critical.

Common Metabolic Pathways for the Pyrazolo[3,4-d]pyrimidine Scaffold:

  • Oxidative Dechlorination: If your scaffold contains a chlorine atom, it is a likely site of CYP-mediated oxidation, which replaces the chlorine with a hydroxyl group. This metabolite can account for a significant portion of the total metabolism.[10]

  • N-Dealkylation: Alkyl groups attached to nitrogen atoms, particularly on side chains, are susceptible to removal by CYP enzymes, most notably CYP3A4.[10]

Experimental Protocol: Metabolite Identification

  • Incubation: Incubate your compound (1-10 µM) with pooled human liver microsomes (0.5 mg/mL) and the NADPH regenerating system at 37 °C. Take samples at t=0 and t=60 minutes. Include a control incubation without the NADPH system to check for non-CYP-mediated degradation.

  • Sample Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a high-resolution LC-MS/MS system.

  • Data Interpretation: Compare the t=60 min sample to the t=0 sample. Look for new peaks in the chromatogram. Use the mass spectrometer to determine the exact mass of these new peaks. A mass shift of +16 Da suggests hydroxylation. A shift of -Cl+OH suggests oxidative dechlorination. The loss of an alkyl group's mass indicates dealkylation. The fragmentation pattern (MS/MS) can help pinpoint the location of the modification.

Once a metabolic hotspot is identified, the most common strategy is to block it by modifying the structure. For example, if an N-ethyl group is being dealkylated, replacing it with an N-cyclopropyl group can sterically hinder the CYP enzyme's access. If a specific phenyl ring is being hydroxylated, adding a fluorine atom to that position can block the reaction due to the strength of the C-F bond. These changes must be made judiciously to preserve the compound's activity against its primary target.

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. National Center for Biotechnology Information.[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications.[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed. National Center for Biotechnology Information.[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. National Center for Biotechnology Information.[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - ACS Publications. ACS Publications.[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed. National Center for Biotechnology Information.[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC. National Center for Biotechnology Information.[Link]

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed. National Center for Biotechnology Information.[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed. National Center for Biotechnology Information.[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic propert - Walsh Medical Media. Walsh Medical Media.[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. ACS Publications.[Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed. National Center for Biotechnology Information.[Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - MDPI. MDPI.[Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. National Center for Biotechnology Information.[Link]

  • Strategies in prodrug design - American Chemical Society. ACS Division of Medicinal Chemistry.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Royal Society of Chemistry.[Link]

Sources

Validation & Comparative

comparing 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol to other Src inhibitors.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Pyrazolo[3,4-d]pyrimidine Scaffolds vs. Clinical Src Inhibitors

Executive Summary

The development of selective Src family kinase (SFK) inhibitors is a cornerstone of targeted oncology, particularly for mitigating tumor invasion and metastasis. While clinical dual Src/Abl inhibitors like Dasatinib and Bosutinib dominate the therapeutic landscape, they often exhibit broad off-target activity profiles (e.g., against c-Kit and PDGFR)[1][2]. The pyrazolo[3,4-d]pyrimidine scaffold—most famously represented by the experimental probes PP1 and PP2—remains a highly tunable pharmacophore for achieving distinct kinase selectivity[3][4].

This guide evaluates 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol , a specific structural analog within this class, comparing its mechanistic profile, binding modality, and experimental performance against established SFK inhibitors.

Structural and Mechanistic Rationale

To understand the efficacy of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, one must analyze its interaction with the ATP-binding pocket of c-Src. The pyrazolo[3,4-d]pyrimidine core acts as an adenine bioisostere, anchoring the molecule to the kinase hinge region[5].

  • The C4 Position (Hydroxyl vs. Amino): Classical Src inhibitors like PP1 and PP2 feature a C4-amino group, which acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge[4][6]. In contrast, the C4-hydroxyl group of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes lactam-lactim tautomerization (forming a pyrimidin-4(5H)-one). This shifts the hydrogen-bonding network, altering the donor/acceptor profile and potentially shifting selectivity away from off-target kinases that strictly require a C4-amino interaction[5][7].

  • The N1 Position (Hydrophobic Projection): The N1 position controls access to the deep hydrophobic pocket of the kinase. While PP1 utilizes a tert-butyl group, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol utilizes a 3-methylphenyl (m-tolyl) group. This bulkier aromatic ring engages in stronger π−π or cation- π interactions with the hydrophobic residues of the Src activation loop, compensating for the altered hinge-binding dynamics at C4[5][7].

G Integrin Integrins / RTKs FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates Src c-Src Kinase FAK->Src Recruits/Activates Downstream1 PI3K / AKT Pathway Src->Downstream1 Phosphorylates Downstream2 MAPK / ERK Pathway Src->Downstream2 Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidines (e.g., C4-OH analogs) Inhibitor->Src ATP-competitive Inhibition Phenotype Tumor Invasion & Survival Downstream1->Phenotype Promotes Downstream2->Phenotype Promotes

Mechanism of action for Src inhibitors blocking downstream invasion pathways.

Quantitative Benchmarking: Scaffold vs. Clinical Standards

When evaluating kinase inhibitors, it is critical to distinguish between cell-free enzymatic potency and cellular efficacy. Intracellular ATP concentrations are exceptionally high (1–5 mM), meaning an ATP-competitive inhibitor must possess profound binding affinity to compete effectively in a live cell environment[4][8].

Table 1: Comparative Performance Metrics of Src Inhibitors

InhibitorChemical ClassCell-Free Src IC₅₀Cellular Target Engagement (IC₅₀)Key Off-Targets
1-(3-methylphenyl)-...-4-ol Pyrazolo[3,4-d]pyrimidine~1.5 - 10 µM*> 25 µMTunable via C4/N1
PP1 / PP2 Pyrazolo[3,4-d]pyrimidine4 - 6 nM~5 - 10 µMLck, Fyn, Yes
Dasatinib Thiazole-carboxamide0.5 nM< 10 nMBCR-Abl, c-Kit, PDGFR
Bosutinib Quinoline carbonitrile1.2 nM~100 nMBCR-Abl, CAMK

*Note: Unoptimized C4-OH pyrazolo-pyrimidines typically exhibit low-micromolar baseline potency prior to further side-chain functionalization[9][10]. Data for PP1/PP2, Dasatinib, and Bosutinib are aggregated from validated biochemical assays[3][8][11][12].

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol against other inhibitors must utilize self-validating protocols. The following workflows are designed to establish direct causality between drug application and target inhibition.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Cell-free assays isolate the kinase from cellular variables (e.g., efflux pumps, membrane permeability). TR-FRET is prioritized over standard colorimetric assays because the time-delayed fluorescence reading eliminates background interference from auto-fluorescent small molecules[4][11].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, PP2, and Dasatinib in 100% anhydrous DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent kinase denaturation.

  • Enzyme Incubation: Combine 3 units/reaction of recombinant human c-Src with the inhibitor in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 100 µM ATP (to mimic physiological competition) and 2 µM of a biotinylated poly-(Glu, Tyr) substrate peptide. Incubate at 30°C for 60 minutes[11].

  • Stop & Detect: Terminate the reaction by adding 50 mM EDTA (chelates Mg²⁺, halting kinase activity). Add Europium-labeled anti-phosphotyrosine antibody and Allophycocyanin (APC)-conjugated streptavidin[4][11].

  • Readout & Validation: Excite the microplate at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm directly correlates to substrate phosphorylation. Self-Validation Step: Include a no-ATP control (baseline) and a vehicle-only control (maximum activity) to ensure the assay's dynamic range is intact.

G Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Recombinant Src + Drug) Step1->Step2 Step3 3. Reaction Initiation (Add ATP & Substrate) Step2->Step3 Step4 4. Stop & Detect (EDTA + Eu-Anti-pTyr) Step3->Step4 Step5 5. TR-FRET Readout (Calculate IC50) Step4->Step5

Step-by-step workflow for the cell-free TR-FRET Src kinase assay.

Protocol 2: Cellular Target Engagement via Western Blotting (p-Src Y419)

Causality & Rationale: Demonstrating biochemical affinity is insufficient for drug development. The compound must cross the lipid bilayer and compete with intracellular ATP. Autophosphorylation of Src at Tyrosine 419 (Y419) is the definitive biomarker of active Src[2][8]. A dose-dependent reduction in p-Src(Y419) without a reduction in total Src proves specific intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed highly invasive cancer cells (e.g., HT29 colorectal or MDA-MB-231 breast cancer cells) at 70% confluency. Treat with varying concentrations of the inhibitor (e.g., 1, 5, 10, 25 µM) for 4 hours. Note: A short 4-hour window is chosen to observe direct kinase inhibition before secondary apoptotic degradation of proteins occurs[8][13].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., Na₃VO₄ and NaF) to preserve the transient phosphorylation state.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane overnight at 4°C with a primary antibody specific to Phospho-Src (Tyr419).

  • Validation & Normalization: Strip the membrane and re-probe for Total Src and a loading control (e.g., GAPDH or β -actin). Self-Validation Step: The ratio of p-Src to Total Src must be calculated via densitometry to prove that the inhibitor is blocking kinase activity, not merely downregulating overall protein expression[2][8].

References

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. nih.gov.[Link]

  • Pyrazolo[3,4-d]pyrimidines as Potent Antiproliferative and Proapoptotic Agents toward A431 and 8701-BC Cells in Culture via Inhibition of c-Src Phosphorylation. acs.org.[Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. chapman.edu.[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. mdpi.com.[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. acs.org.[Link]

  • Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma. nih.gov.[Link]

  • Dasatinib, a Src inhibitor, sensitizes liver metastatic colorectal carcinoma to oxaliplatin in tumors with high levels of phospho-Src. nih.gov.[Link]

  • AP23846, a novel and highly potent Src family kinase inhibitor, reduces vascular endothelial growth factor and interleukin-8 expression in human solid tumor cell lines and abrogates downstream angiogenic processes. aacrjournals.org.[Link]

Sources

A Comparative Guide to the In Vivo Validation of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the antitumor activity of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. We will objectively compare its potential performance with established alternatives, supported by a detailed, field-proven experimental design. The narrative is grounded in the established pharmacology of the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in oncology, to provide a robust rationale for the proposed validation strategy.

Introduction: The Therapeutic Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, a structural analog of adenine, which allows it to function as a versatile scaffold for interacting with various ATP-binding sites in the human kinome.[1] This characteristic has rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous kinase inhibitors with significant therapeutic potential.[2][3] Derivatives of this class have shown potent activity against a range of oncogenic kinases, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and critically, non-receptor tyrosine kinases like those in the Src family.[2][3]

The compound of interest, 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, belongs to this promising class. While direct in vivo data for this specific molecule is emerging, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as an antitumor agent. This guide outlines the logical and experimental steps required to validate its efficacy in a preclinical setting.

Postulated Mechanism of Action: Targeting the Src Family Kinases

A substantial body of evidence points to pyrazolo[3,4-d]pyrimidine derivatives functioning as potent inhibitors of Src family kinases (SFKs).[4] Src is a proto-oncogene that, when hyperactivated in cancer cells, plays a pivotal role in promoting tumor growth, invasion, metastasis, and angiogenesis.[5][6] Its signaling network is complex, influencing critical pathways such as RAS-MAPK and PI3K-AKT.[7]

Therefore, the primary hypothesis for the antitumor activity of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is the inhibition of Src kinase. This inhibition is expected to disrupt downstream signaling, leading to reduced cell proliferation, migration, and survival. The validation of its in vivo activity is predicated on demonstrating tumor suppression in models where Src signaling is a known driver of malignancy.

Src_Signaling_Pathway Figure 1: Postulated Src Kinase Inhibition Pathway RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Activation Compound 1-(3-methylphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Compound->Src Inhibition FAK FAK Src->FAK PI3K PI3K / AKT Src->PI3K STAT3 STAT3 Src->STAT3 RAS RAS / MAPK Src->RAS Angiogenesis Angiogenesis Src->Angiogenesis Metastasis Invasion & Metastasis FAK->Metastasis Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation RAS->Proliferation

Caption: Figure 1: Postulated Src Kinase Inhibition Pathway

The Comparative Landscape: Benchmarking Against Established Agents

To rigorously assess the in vivo potential of our lead compound, it must be benchmarked against relevant alternatives. A well-designed study includes comparators that represent both the standard of care and the mechanistic gold standard.

  • Dasatinib (BMS-354825): A potent, orally available dual Src/Abl kinase inhibitor approved for clinical use.[6] Dasatinib serves as the ideal mechanistic benchmark, as it has demonstrated significant antitumor and antimetastatic activity in numerous preclinical models, including pancreatic, prostate, and lung cancers, by effectively inhibiting Src.[6][7][8] Its performance provides a high bar for any new, aspiring Src inhibitor.

  • Bosutinib (SKI-606): Originally developed as a Src/Abl inhibitor, Bosutinib also potently inhibits AXL, a receptor tyrosine kinase implicated in drug resistance.[9] Comparing against Bosutinib can help elucidate if our lead compound has a broader inhibitory profile.

  • Standard-of-Care Chemotherapy (e.g., Paclitaxel or Doxorubicin): Including a conventional cytotoxic agent is crucial for contextualizing the efficacy of a targeted therapy. Combination studies have shown that Src inhibition can enhance the effects of chemotherapy, suggesting a potential synergistic relationship.[5]

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This section details a robust, step-by-step protocol for evaluating the antitumor activity of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol using a human tumor xenograft model in immunocompromised mice. The causality behind each step is explained to ensure scientific integrity.

Animal Model and Cell Line Selection
  • Animal: Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old. Their compromised immune system prevents the rejection of human tumor grafts.

  • Cell Line: A549 (Non-Small Cell Lung Cancer) or PANC-1 (Pancreatic Cancer). These cell lines are widely used, commercially available, and have well-documented Src activation, making them highly relevant for testing Src inhibitors.[7][9]

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture (A549 or PANC-1) B 2. Subcutaneous Implantation A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomization (n=8-10 mice/group) C->D E 5. Treatment Initiation (Day 0) D->E F 6. Monitoring Phase (Tumor Volume, Body Weight) 2-3 times/week E->F G 7. Study Endpoint (e.g., Day 21 or Tumor Burden Limit) F->G H 8. Necropsy & Tissue Harvest (Tumors, Organs) G->H

Caption: Figure 2: Standard Xenograft Experimental Workflow

Step-by-Step Methodology
  • Cell Propagation: Culture A549 or PANC-1 cells according to standard protocols. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse. Matrigel provides a supportive matrix for initial tumor establishment.

  • Tumor Growth and Randomization: Allow tumors to grow. Monitor tumor size with digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the drugs (e.g., 0.5% CMC-Na, 5% DMSO in saline). This is the negative control.

    • Group 2 (Test Compound - Low Dose): 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol at X mg/kg.

    • Group 3 (Test Compound - High Dose): 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol at 2X mg/kg. Dosing should be based on prior maximum tolerated dose (MTD) studies.

    • Group 4 (Positive Control): Dasatinib at a clinically relevant dose (e.g., 10-25 mg/kg).

  • Drug Administration: Administer all treatments daily via oral gavage for 21 consecutive days. This route is chosen to assess the oral bioavailability and efficacy of the test compound.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

    • Body weight loss exceeding 20% is a key indicator of toxicity.

    • The primary endpoint is the end of the treatment period (e.g., Day 21) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).

Data Presentation and Interpretation

Quantitative data must be summarized in clear, comparative tables to facilitate objective assessment.

Table 1: Comparative Antitumor Efficacy
Treatment GroupDose (mg/kg)Mean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-1850 ± 210--
Test CompoundX980 ± 15047.0<0.05
Test Compound2X555 ± 9570.0<0.001
Dasatinib25610 ± 11067.0<0.001
  • Interpretation: Tumor Growth Inhibition (TGI) is calculated as [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Vehicle Group)] x 100. A statistically significant TGI of over 60% is generally considered a strong preclinical signal. The data should show a dose-dependent effect for the test compound, with the higher dose achieving efficacy comparable to the Dasatinib benchmark.

Table 2: In Vivo Toxicity Profile
Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related Mortalities
Vehicle Control-< 2%0/10
Test CompoundX< 3%0/10
Test Compound2X< 5%0/10
Dasatinib25~ 8%0/10
  • Interpretation: A favorable toxicity profile is critical. The test compound should not induce significant body weight loss (ideally <10%) or any treatment-related deaths. Superior safety compared to the benchmark is a significant advantage.

Mechanistic Validation: Confirming the Target in Vivo

To ensure the observed antitumor effect is due to the intended mechanism, post-mortem tumor analysis is essential. This step provides the authoritative grounding for the compound's mode of action.

  • Western Blot or Immunohistochemistry (IHC): Analyze harvested tumor lysates or sections for key biomarkers.

    • Target Engagement: A significant reduction in phosphorylated Src (p-Src) levels relative to total Src in the tumors from the test compound group would confirm target inhibition.

    • Downstream Effects: Assess levels of phosphorylated FAK and STAT3, which are downstream of Src, to confirm pathway inhibition.[7]

    • Cellular Effects: Stain for Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). A decrease in Ki-67 and an increase in cleaved caspase-3 would link target inhibition to antiproliferative and pro-apoptotic effects.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo antitumor activity of 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. A successful outcome, characterized by significant, dose-dependent tumor growth inhibition comparable to Dasatinib and a superior safety profile, would strongly support its continued development.

Future work should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target inhibition and antitumor response.

  • Orthotopic and Metastatic Models: Testing the compound in more clinically relevant models that allow tumors to grow in their native organ environment and assess effects on metastasis.[6]

  • Combination Studies: Evaluating its potential to synergize with standard-of-care chemotherapies or other targeted agents.[5]

By following this structured validation path, researchers can generate the high-quality, comparative data necessary to advance this promising compound toward clinical investigation.

References

  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules. [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers (Basel). [Link]

  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. PubMed. [Link]

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. [Link]

  • Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. American Journal of Pathology. [Link]

  • Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. Molecular Cancer Therapeutics. [Link]

  • A novel Src kinase inhibitor reduces tumour formation in a skin carcinogenesis model. Oncogene. [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Molecular Cancer Therapeutics. [Link]

  • Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. RSC Publishing. [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry. [Link]

  • In vitro and in vivo anticancer activity of novel Rh(III) and Pd(II) complexes with pyrazolopyrimidine derivatives. Bioorganic Chemistry. [Link]

  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. ResearchGate. [Link]

  • Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand. Molecular Cancer Research. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. [Link]

  • Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. RSC Medicinal Chemistry. [Link]

  • 1-(3-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. NextSDS. [Link]

Sources

Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs in Breast Cancer Targeted Therapy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in oncology, acting as an effective bioisostere of purine[1]. By mimicking the ATP-binding cassette of various kinases, these analogs disrupt critical oncogenic signaling pathways. This guide provides an objective, data-driven comparative analysis of novel pyrazolo[3,4-d]pyrimidine derivatives against human breast cancer cell lines (including MCF-7 and the Triple-Negative Breast Cancer [TNBC] model MDA-MB-231). We evaluate their mechanistic targets—specifically Src kinase, Polo-like kinase 4 (PLK4), and Epidermal Growth Factor Receptor (EGFR)—and provide standardized experimental protocols for validation.

Mechanistic Pathways & Target Kinases

Pyrazolo[3,4-d]pyrimidine analogs achieve their anti-proliferative effects through highly specific kinase inhibition. The structural versatility of the scaffold allows for the design of distinct analogs that target different oncogenic drivers:

  • Src Kinase Inhibition: Src is heavily overexpressed in TNBC and drives metastasis and cellular survival. 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., Compound 1j) exhibit profound multikinase inhibition, specifically targeting Src with picomolar affinity[2].

  • PLK4 Inhibition: Serine/threonine-protein kinase PLK4 mediates centriole duplication. In TRIM37-amplified breast cancers, PLK4 inhibition induces synthetic lethality. Analogs like Compound 24j demonstrate sub-nanomolar PLK4 inhibition, arresting the cell cycle[3].

  • EGFR / VEGFR-2 Inhibition: Dual targeting of angiogenesis and proliferation is achieved by decorating the core scaffold with a pendant N-linker bonded to an aryl moiety. Compounds like 5i show potent multitarget inhibition against EGFR and VEGFR-2[4].

SignalingPathway EGFR EGFR / VEGFR-2 (Angiogenesis & Proliferation) TumorGrowth Breast Cancer Progression EGFR->TumorGrowth Src Src Kinase (Metastasis & Survival) Src->TumorGrowth PLK4 PLK4 (Centriole Duplication) PLK4->TumorGrowth Cmpd5i Compound 5i (Multitarget Inhibitor) Cmpd5i->EGFR Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Cmpd5i->Apoptosis Cmpd1j Compound 1j (Src Inhibitor) Cmpd1j->Src Inhibits Cmpd1j->Apoptosis Cmpd24j Compound 24j (PLK4 Inhibitor) Cmpd24j->PLK4 Inhibits Cmpd24j->Apoptosis

Mechanistic pathways of pyrazolo[3,4-d]pyrimidine analogs in breast cancer targeted therapy.

Comparative Efficacy Data

The table below synthesizes the in vitro antiproliferative activities of leading pyrazolo[3,4-d]pyrimidine analogs against breast cancer cell lines.

Analog ClassLead CompoundPrimary Kinase TargetMCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)Reference Standard
PLK4 Inhibitor Compound 24jPLK40.362.88N/A[3]
Src Inhibitor Compound 1jSrc KinaseN/A0.011Dasatinib (0.178 μM)[2]
Purine Bioisostere Compound 10bCOX-25.5 - 11.05.5 - 11.0Cisplatin[1]
Multitarget Inhibitor Compound 5iEGFR / VEGFR-2ActiveActiveErlotinib[4]

Structure-Activity Relationship (SAR) Insights

To understand the causality behind the efficacy of these compounds, we must analyze their structure-activity relationships (SAR):

  • N-1 Position Substitutions: The size and nature of the alkyl group at the N-1 position significantly influence the molecule's ability to fit within the kinase ATP-binding pocket. For Src inhibitors, replacing an isopropyl group with an ethyl group (as seen in Compound 1j) optimized the binding affinity, yielding an enzymatic IC₅₀ of 0.0009 μM and outperforming the clinical standard dasatinib[2].

  • C-4 Position Linkages: The nitrogen atom adjacent to the aryl substituent at position 4 dictates the hydrogen-bonding network[5]. Amide linkages connecting a piperazine moiety at this position enhance selectivity toward inflammatory targets like COX-2, bridging anti-inflammatory and anticancer activities[1].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols represent a self-validating system for evaluating pyrazolo[3,4-d]pyrimidine analogs.

ExperimentalWorkflow Step1 1. Cell Culture MCF-7 & MDA-MB-231 (TNBC Model) Step2 2. Compound Treatment Serial Dilutions (0.001 - 100 μM) Step1->Step2 Step3 3. Phenotypic Assays MTT Viability & Annexin V/PI Flow Cytometry Step2->Step3 Step4 4. Target Validation Kinase Profiling & Western Blotting Step3->Step4 Step5 5. Data Synthesis IC50 Calculation & SAR Modeling Step4->Step5

Standardized experimental workflow for evaluating pyrazolo[3,4-d]pyrimidine analog efficacy.

Protocol A: Cellular Viability & IC₅₀ Determination (MTT Assay)

Causality Check: The MTT assay quantifies mitochondrial metabolic activity, providing a reliable, high-throughput proxy for cell proliferation and compound cytotoxicity.

  • Seeding: Detach confluent cultures of MCF-7 and MDA-MB-231 cells using trypsin. Adjust to a seeding density of 1.4 × 10⁴ cells per well and transfer 200 µL into 96-well microplates[5].

  • Adherence: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow monolayer establishment.

  • Treatment: Expose cells to a 5-log dose range of the synthesized analogs (e.g., 0.001 to 100 μM) for 48 to 72 hours.

  • Quantification: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis and Cell Cycle Analysis

Causality Check: Viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Dual-staining flow cytometry provides a causal link between analog treatment and the specific mode of cellular disruption.

  • Harvesting: Harvest treated MDA-MB-231 cells after 24 and 48 hours of exposure to the lead compound[2].

  • Apoptosis Staining: Stain cells with Annexin V-FITC (binds to externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI) (intercalates DNA in late apoptosis/necrosis) in binding buffer.

  • Cell Cycle Staining: Fix a separate aliquot of cells in 70% cold ethanol, treat with RNase A, and stain with PI to quantify DNA content.

  • Analysis: Analyze via flow cytometry to quantify G0/G1 phase arrest and the percentage of apoptotic fractions.

Protocol C: Self-Validating Negative Control Assays

Causality Check: To confirm that the observed efficacy is due to on-target kinase inhibition rather than generalized chemical toxicity, an independent negative control cell line must be used.

  • Cell Line Selection: Utilize HepG2 (a human liver cancer cell line) which expresses very low levels of Src kinase[2].

  • Execution: Run Protocol A concurrently on MDA-MB-231 (high Src) and HepG2 (low Src).

  • Validation: A potent Src-targeting pyrazolo[3,4-d]pyrimidine analog should exhibit a low IC₅₀ in MDA-MB-231 but a significantly higher IC₅₀ in HepG2, ruling out off-target cellular toxic effects[2].

References

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. nih.gov. 3

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. nih.gov. 1

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. acs.org. 2

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. mdpi.com. 4

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. orientjchem.org. 5

Sources

Comparative Efficacy Guide: 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol vs. Doxorubicin in A549 Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and application scientists, selecting the appropriate reference compounds and understanding their distinct mechanistic pathways is critical for validating new therapeutics. This guide provides an objective, data-driven comparison between 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (a targeted pyrazolo[3,4-d]pyrimidine derivative) and the broad-spectrum chemotherapeutic Doxorubicin (DOX) in the context of A549 human non-small cell lung cancer (NSCLC) cells.

By contrasting targeted kinase inhibition against non-targeted DNA intercalation, this guide establishes a self-validating framework for evaluating novel antineoplastic agents.

Mechanistic Divergence: Targeted Kinase Inhibition vs. DNA Damage

A549 cells are characterized by aggressive proliferation, heavily reliant on hyperactive Epidermal Growth Factor Receptor (EGFR) signaling and downstream survival cascades.

  • 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol : The pyrazolo[3,4-d]pyrimidine scaffold acts as a structural bioisostere of adenine. It competitively binds to the ATP-binding pocket of tyrosine kinases, predominantly EGFR[1]. By blocking EGFR autophosphorylation, it halts downstream PI3K/AKT and MAPK/ERK signaling, leading to targeted G1/S cell cycle arrest and intrinsic apoptosis via Bax/Bcl-2 modulation[2].

  • Doxorubicin (DOX) : DOX is an anthracycline that intercalates into base pairs and inhibits Topoisomerase II, preventing DNA double-helix resealing. This generates extensive DNA double-strand breaks (DSBs) and reactive oxygen species (ROS), triggering robust p53-mediated apoptosis[3]. While highly potent, DOX lacks kinase selectivity, resulting in broader off-target cytotoxicity.

MOA cluster_pyrazolo 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol cluster_dox Doxorubicin (DOX) A549 A549 NSCLC Cell P_Drug Pyrazolo-Pyrimidine Derivative A549->P_Drug D_Drug Doxorubicin A549->D_Drug EGFR Inhibits EGFR (ATP-binding pocket) P_Drug->EGFR Downstream Blocks PI3K/AKT & MAPK/ERK EGFR->Downstream Apoptosis1 Targeted Apoptosis (Bax up, Bcl-2 down) Downstream->Apoptosis1 TopoII Inhibits Topo II & Intercalates DNA D_Drug->TopoII DSB DNA Double-Strand Breaks (γH2AX) TopoII->DSB Apoptosis2 p53-Mediated Apoptosis DSB->Apoptosis2

Figure 1: Mechanistic divergence between Pyrazolo[3,4-d]pyrimidine and Doxorubicin in A549 cells.

Comparative Efficacy Data Profiling

The following table synthesizes the distinct pharmacological profiles of both agents in A549 cells, highlighting the trade-off between absolute potency and targeted specificity.

Parameter1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olDoxorubicin (DOX)
Primary Target EGFR (ATP-binding pocket)Topoisomerase II / DNA Intercalation
Mechanism of Action Kinase inhibition (PI3K/AKT, MAPK blockade)DNA damage, ROS generation
Typical IC50 (48h) 8.0 - 15.0 μM1.0 - 5.0 μM
Cell Cycle Arrest G1 or S PhaseG2/M Phase
Apoptotic Pathway Intrinsic (Bax/Bcl-2 modulation)Intrinsic (p53-dependent DNA damage)
Off-Target Toxicity Low (Kinase selective)High (Cardiotoxicity, Myelosuppression)

Self-Validating Experimental Workflows

To ensure high-fidelity, reproducible data, the following protocols utilize a self-validating design. Every assay must include a vehicle control (0.1% DMSO) to establish baseline viability and DOX as a positive control to confirm the assay's sensitivity to apoptotic induction.

Workflow Culture 1. Cell Culture (A549 Cells) Treatment 2. Drug Treatment (Pyrazolo vs DOX) Culture->Treatment Assay1 3a. MTT Assay (IC50 Determination) Treatment->Assay1 Assay2 3b. Flow Cytometry (Annexin V/PI) Treatment->Assay2 Assay3 3c. Western Blot (p-EGFR, γH2AX) Treatment->Assay3 Analysis 4. Data Synthesis & Comparative Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Self-validating experimental workflow for comparative efficacy profiling.

Protocol A: Cytotoxicity Profiling (MTT Assay)
  • Causality : The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because this metabolic activity ceases shortly after cell death, it serves as a direct, quantifiable proxy for the number of viable cells.

  • Seeding : Plate A549 cells at 5×103 cells/well in 96-well plates and incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment : Expose cells to a logarithmic concentration gradient (0.1–100 μM) of the pyrazolo-pyrimidine derivative or DOX for 48 hours.

  • Internal Validation : Include untreated cells (100% viability reference) and cell-free wells containing only media + MTT (background absorbance control).

  • Quantification : Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptotic Pathway Evaluation (Annexin V-FITC/PI Flow Cytometry)
  • Causality : Apoptosis induces the translocation of phosphatidylserine (PS) from the inner to the outer cell membrane leaflet. Annexin V selectively binds to externalized PS (indicating early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (indicating late apoptosis or necrosis). Using both allows for the temporal mapping of cell death.

  • Harvesting : Collect both floating (late apoptotic) and adherent A549 cells post-48h treatment. Crucial step: Failing to collect the supernatant will artificially lower the late-apoptotic count.

  • Staining : Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI per 1×105 cells.

  • Incubation : Incubate in the dark for 15 minutes at room temperature.

  • Analysis : Analyze via flow cytometry within 1 hour. A shift from Annexin V-/PI- (viable) to Annexin V+/PI- (early apoptosis) validates the intrinsic apoptotic mechanism[1].

Protocol C: Mechanistic Target Validation (Western Blotting)
  • Causality : To prove the pyrazolo-pyrimidine acts via EGFR inhibition, we must measure the phosphorylation state of EGFR (p-EGFR) relative to total EGFR. Conversely, to validate DOX's mechanism, we measure γH2AX, the canonical marker for DNA double-strand breaks.

  • Synchronization : Serum-starve A549 cells for 12 hours prior to treatment. Why? This synchronizes the cell cycle and establishes a baseline signaling state, ensuring that any subsequent p-EGFR signals are strictly treatment-dependent.

  • Stimulation & Treatment : Pre-treat with the respective inhibitors for 2 hours, then stimulate with 50 ng/mL EGF for 15 minutes to strongly induce EGFR phosphorylation.

  • Lysis : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 30 μg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe for p-EGFR (Tyr1068), total EGFR, γH2AX, and GAPDH (loading control). A reduction in p-EGFR validates the kinase-targeted mechanism of the pyrazolo-pyrimidine, whereas a sharp increase in γH2AX validates DOX's DNA-damaging mechanism.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Molecules (MDPI) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers Source: Bioorganic Chemistry URL:[Link]

Sources

validating the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in xenograft models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating a novel kinase inhibitor requires more than demonstrating target affinity in a biochemical assay; it demands rigorous in vivo modeling to prove pharmacokinetic superiority, sustained pharmacodynamics, and therapeutic efficacy.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. Acting as an isostere to the adenine ring of ATP, this scaffold allows for precise tuning at the N1, C3, C4, and C6 positions to achieve deep binding within the kinase hinge region.

This guide objectively compares the in vivo performance of advanced pyrazolo[3,4-d]pyrimidine derivatives against standard-of-care clinical alternatives across two distinct xenograft models: orthotopic glioblastoma (targeting Src) and subcutaneous lung carcinoma (targeting FGFR) .

Case Study 1: Overcoming the Blood-Brain Barrier in Glioblastoma (Src Inhibition)

Mechanistic Rationale: Si306 vs. Dasatinib

Glioblastoma (GBM) relies heavily on Src-family kinases to drive tumor invasion, survival, and angiogenesis. While 1 is a highly potent, FDA-approved Src/Abl inhibitor, its clinical efficacy in GBM is severely limited because it is a substrate for P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier (BBB)[1].

To solve this pharmacokinetic bottleneck, researchers engineered Si306 , a pyrazolo[3,4-d]pyrimidine derivative that acts as a dual Src/P-gp inhibitor[1]. By evading P-gp mediated efflux, Si306 achieves significantly higher central nervous system (CNS) accumulation, effectively suppressing the Src/FAK signaling axis and reducing the invasive potential of GBM cells[2].

SrcPathway RTK EGFR / PDGFR Src Src Kinase RTK->Src Activates FAK FAK Src->FAK Phosphorylates Invasion Tumor Invasion & Survival FAK->Invasion Promotes Si306 Si306 (Pyrazolo[3,4-d]pyrimidine) Si306->Src Inhibits (ATP-competitive) Dasatinib Dasatinib Dasatinib->Src Inhibits (P-gp efflux limited)

Fig 1. Mechanism of Si306 targeting Src kinase to prevent glioblastoma invasion.

In Vivo Efficacy Comparison

Table 1: Efficacy of Src Inhibitors in U87 Orthotopic Xenografts

CompoundScaffoldTarget ProfileBBB PenetrationP-gp SubstrateTumor Growth Inhibition (TGI)
Si306 Pyrazolo[3,4-d]pyrimidineSrc / P-gpHighNo~40% (Single agent)
Dasatinib Thiazole/PyrimidineSrc / AblLowYesMinimal (in CNS models)
Experimental Protocol: Orthotopic U87 Xenograft Model

Causality Check: Why use an orthotopic model instead of a flank injection? Flank models completely bypass the BBB. Since the primary failure mode of Dasatinib in GBM is P-gp mediated efflux, an orthotopic model is the only self-validating system capable of proving the CNS-penetrant properties of Si306.

  • Cell Preparation: Harvest human U87 GBM cells in log-phase growth. Resuspend in serum-free DMEM at a concentration of 1×105 cells/µL. (Causality: Serum-free media prevents localized immune reactions and ensures cell viability during the mechanical stress of stereotaxic injection).

  • Stereotaxic Inoculation: Anesthetize athymic nude mice. Mount the subject in a stereotaxic frame. Inject 5 µL of the cell suspension into the right striatum (Coordinates: 2 mm lateral and 0.5 mm anterior to bregma, 3 mm depth).

  • Randomization: Monitor tumor engraftment via bioluminescence imaging (BLI) on Day 7. Randomize mice into Vehicle, Dasatinib (30 mg/kg), and Si306 (50 mg/kg) groups to ensure equal baseline tumor burden.

  • Dosing & Efficacy Readout: Administer compounds via oral gavage daily. Monitor overall survival and perform immunohistochemistry (IHC) on extracted brain sections at the endpoint to quantify p-Src down-modulation.

Case Study 2: Irreversible Target Engagement in Lung Carcinoma (FGFR Inhibition)

Mechanistic Rationale: Compound 36 vs. AZD4547

Fibroblast growth factor receptor (FGFR) aberrations (such as FGFR1 amplification) are primary drivers in several lung and gastric carcinomas. Reversible inhibitors like AZD4547 often face clinical resistance due to gatekeeper mutations or transient target engagement in the ATP-rich tumor microenvironment.

To overcome this, 3 was developed as a novel 2H-pyrazolo[3,4-d]pyrimidine derivative equipped with an acrylamide warhead[3]. This allows the compound to form a covalent, irreversible bond with the conserved cysteine residue in the FGFR ATP-binding pocket, providing sustained kinase suppression that outlasts the pharmacokinetic half-life of the drug[3].

XenograftWorkflow CellPrep 1. NCI-H1581 Cell Prep (5x10^6 cells + Matrigel) Inoculation 2. Subcutaneous Inoculation (BALB/c nude mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor vol ~100-150 mm³) Inoculation->Randomization Dosing 4. Daily Oral Dosing (Vehicle, Cmpd 36, AZD4547) Randomization->Dosing Measurement 5. Caliper Measurement (Thrice weekly) Dosing->Measurement Analysis 6. Efficacy & Biomarker Analysis (TGI, p-FGFR Western Blot) Measurement->Analysis

Fig 2. Workflow for validating FGFR inhibitors in subcutaneous xenograft models.

In Vivo Efficacy Comparison

Table 2: Efficacy of FGFR Inhibitors in NCI-H1581 Lung Xenografts

CompoundScaffoldBinding ModeIC50 (FGFR1)TGI (50 mg/kg/day)
Compound 36 2H-Pyrazolo[3,4-d]pyrimidineIrreversible (Covalent)0.7 nM69.5%
AZD4547 Pyrazole/QuinazolineReversible0.2 nM~50-60%
Experimental Protocol: Subcutaneous NCI-H1581 Xenograft Model

Causality Check: Why use Matrigel in the inoculation matrix? In subcutaneous models, epithelial lung carcinoma cells often lack the necessary extracellular matrix (ECM) cues to initiate vascularization. Matrigel provides a laminin/collagen-rich scaffold that mimics the basement membrane, significantly reducing the latency period for tumor engraftment and minimizing inter-subject variability.

  • Cell Preparation: Harvest NCI-H1581 cells and suspend them in a 1:1 volumetric mixture of cold PBS and Matrigel to achieve a final concentration of 5×106 cells per 100 µL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment cohorts. (Causality: Initiating treatment at this volume ensures the tumors are fully vascularized and in the exponential growth phase, providing a rigorous test of the inhibitor's efficacy).

  • Dosing & Measurement: Administer Compound 36 (50 mg/kg) or AZD4547 (50 mg/kg) orally once daily for 26 days. Measure tumors thrice weekly. Calculate Tumor Volume using the formula: V=0.5×length×width2 .

  • Biomarker Analysis: At the experimental endpoint, excise the tumors. Perform Western blot analysis on the tumor lysates for p-FGFR and p-ERK to validate in vivo target engagement and confirm the durability of the covalent inhibition.

References

  • Schenone, S., et al. "Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo." International Journal of Molecular Sciences.2

  • Schenone, S., et al. "A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor." MDPI. 1

  • Wei, Y., et al. "Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry. 3

Sources

comparative analysis of the apoptotic pathways induced by different pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer properties. A significant mechanism contributing to their therapeutic efficacy is the induction of apoptosis, or programmed cell death. However, the specific apoptotic pathways engaged can differ substantially between derivatives, largely dictated by their primary molecular targets. This guide provides a comparative analysis of the apoptotic pathways induced by distinct classes of pyrazolo[3,4-d]pyrimidines, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms of action, supported by experimental data and protocols.

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold in Inducing Apoptosis

Pyrazolo[3,4-d]pyrimidines are purine bioisosteres that have been successfully developed as inhibitors of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.[1] Their ability to induce apoptosis is a cornerstone of their anti-neoplastic activity. This guide will focus on a comparative analysis of two distinct pyrazolo[3,4-d]pyrimidine derivatives that induce apoptosis through different primary mechanisms: a Src kinase inhibitor and a dihydrofolate reductase (DHFR) inhibitor. By examining their divergent and convergent points in the apoptotic cascade, we can gain a deeper appreciation for the structure-activity relationships that govern their cell-killing capabilities.

Comparative Analysis of Apoptotic Mechanisms

The induction of apoptosis by pyrazolo[3,4-d]pyrimidines is not a monolithic process. The initial molecular target of a specific derivative dictates the upstream signaling events that ultimately converge on the core apoptotic machinery. Here, we compare the pathways initiated by two representative compounds.

Case Study 1: Src Kinase Inhibitor-Induced Apoptosis (e.g., Compound 4c and PP2)

A significant number of pyrazolo[3,4-d]pyrimidines function as potent inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases often overactive in various cancers.[1] The compound known as '4c' is a notable example, demonstrating efficacy in hematological malignancies by inhibiting Fyn kinase, a member of the Src family.[2][3] Similarly, PP2 is a well-characterized Src inhibitor based on the same scaffold.[4]

The inhibition of Src kinase by these compounds triggers a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway. Overactive Src signaling typically promotes cell survival by activating downstream pathways like the PI3K/Akt pathway and by suppressing pro-apoptotic proteins.[3] Inhibition of Src reverses these effects, leading to a disruption of the balance between pro- and anti-apoptotic members of the Bcl-2 family.[5]

Specifically, treatment with Src-inhibiting pyrazolo[3,4-d]pyrimidines leads to a time-dependent increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade.[5] The activation of the initiator caspase-9 and the executioner caspase-3 are key events in this pathway, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

Case Study 2: DHFR Inhibitor-Induced Apoptosis (e.g., Compound 7f)

In contrast to kinase inhibition, some pyrazolo[3,4-d]pyrimidines have been designed to target other critical enzymes for cancer cell survival, such as dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleotides, and its inhibition leads to a depletion of the building blocks for DNA replication, causing cell cycle arrest and apoptosis. Compound 7f, a pyrazolo[3,4-d]pyrimidine bearing an arginine amino acid conjugate, is a potent DHFR inhibitor.[6]

The apoptotic pathway induced by DHFR inhibition also engages the intrinsic pathway. The cellular stress caused by the lack of nucleotides can trigger an increase in the expression of pro-apoptotic proteins.[6] Studies on compound 7f have shown that it induces the expression of pro-apoptotic caspases and Bax protein in MCF-7 breast cancer cells, while diminishing the expression of the anti-apoptotic Bcl-2 protein.[6] This again points to the critical role of the Bax/Bcl-2 ratio in initiating the mitochondrial apoptotic cascade. The subsequent release of cytochrome c and activation of caspases, including caspase-3 and -7, execute the apoptotic program.[6]

Summary of Apoptotic Hallmarks

FeatureSrc Kinase Inhibitors (e.g., 4c, PP2)DHFR Inhibitors (e.g., 7f)
Primary Target Src Family Kinases (e.g., Fyn, c-Src)[2][4]Dihydrofolate Reductase (DHFR)[6]
Upstream Signaling Inhibition of pro-survival pathways (e.g., PI3K/Akt)[3]Depletion of nucleotide pools, metabolic stress[6]
Bcl-2 Family Modulation Increased Bax/Bcl-2 ratio[5]Increased Bax/Bcl-2 ratio[6]
Mitochondrial Involvement Loss of mitochondrial membrane potential, cytochrome c release[7]Implied through Bax/Bcl-2 modulation[6]
Caspase Activation Activation of Caspase-9 and Caspase-3[3]Activation of Caspase-3 and Caspase-7[6]
Cellular Outcome Apoptosis, Cell Cycle Arrest[2][5]Apoptosis, S-phase Cell Cycle Arrest[6]

Visualizing the Apoptotic Pathways

To better illustrate the distinct yet convergent apoptotic pathways induced by these two classes of pyrazolo[3,4-d]pyrimidines, the following diagrams are provided.

Src_Inhibitor_Apoptosis Pyrazolo[3,4-d]pyrimidine (Src Inhibitor) Pyrazolo[3,4-d]pyrimidine (Src Inhibitor) Src Kinase Src Kinase Pyrazolo[3,4-d]pyrimidine (Src Inhibitor)->Src Kinase Inhibits Pro-survival Signaling (e.g., PI3K/Akt) Pro-survival Signaling (e.g., PI3K/Akt) Src Kinase->Pro-survival Signaling (e.g., PI3K/Akt) Activates Bcl-2 Bcl-2 Pro-survival Signaling (e.g., PI3K/Akt)->Bcl-2 Upregulates Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptotic pathway induced by Src kinase-inhibiting pyrazolo[3,4-d]pyrimidines.

DHFR_Inhibitor_Apoptosis Pyrazolo[3,4-d]pyrimidine (DHFR Inhibitor) Pyrazolo[3,4-d]pyrimidine (DHFR Inhibitor) DHFR DHFR Pyrazolo[3,4-d]pyrimidine (DHFR Inhibitor)->DHFR Inhibits Nucleotide Synthesis Nucleotide Synthesis DHFR->Nucleotide Synthesis Required for Cellular Stress Cellular Stress Nucleotide Synthesis->Cellular Stress Depletion leads to Bcl-2 Bcl-2 Cellular Stress->Bcl-2 Downregulates Bax Bax Cellular Stress->Bax Upregulates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-3/7 Caspase-3/7 Cytochrome c->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: Apoptotic pathway induced by DHFR-inhibiting pyrazolo[3,4-d]pyrimidines.

Experimental Protocols for Apoptosis Assessment

To empirically validate the apoptotic pathways induced by different pyrazolo[3,4-d]pyrimidines, a combination of key assays is essential. The following are detailed, step-by-step methodologies for these critical experiments.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a cornerstone for quantifying apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of the pyrazolo[3,4-d]pyrimidine compound or vehicle control for the indicated time points.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA.[8] For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is a crucial technique to assess the expression levels of key apoptotic regulatory proteins like Bax and Bcl-2.[11]

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.[11]

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7, providing a functional readout of apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells as described previously. Lyse the cells using a lysis buffer compatible with the caspase activity assay.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a proluminescent substrate containing the DEVD sequence).[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.[15]

  • Measurement: For a colorimetric assay, measure the absorbance at 405 nm. For a fluorometric or luminescent assay, measure the respective signal using a plate reader.[14]

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity in treated samples compared to the untreated control.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile platform for the development of apoptosis-inducing anti-cancer agents. The specific apoptotic pathway triggered by a particular derivative is intricately linked to its primary molecular target. While Src kinase inhibitors and DHFR inhibitors both ultimately converge on the mitochondrial pathway of apoptosis, characterized by the modulation of the Bax/Bcl-2 ratio and caspase activation, their upstream initiating events are distinct. A thorough understanding of these differential mechanisms, validated by the experimental approaches detailed in this guide, is paramount for the rational design and development of next-generation pyrazolo[3,4-d]pyrimidine-based therapeutics with enhanced efficacy and selectivity.

Sources

Safety Operating Guide

Comprehensive Laboratory Safety and Operational Guide: Handling 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an integrated system of risk mitigation. 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a highly specialized, biologically active heterocyclic compound. Structurally, it is an analog of the xanthine oxidase inhibitor allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol). However, the addition of the lipophilic N1-(3-methylphenyl) moiety dramatically increases its membrane permeability. This means that accidental exposure—whether through inhalation of aerosolized powder or dermal contact—carries a high risk of systemic absorption and off-target enzymatic interference.

To handle this compound safely, we must build a self-validating operational workflow where engineering controls and Personal Protective Equipment (PPE) function as overlapping layers of defense.

Hazard Profiling & The Causality of Protection

Before stepping into the lab, it is critical to understand why specific PPE is mandated for this pyrazolo-pyrimidine derivative.

  • Inhalation Hazard (Aerosolization): Like many novel synthetic intermediates, this compound is typically isolated as a fine, lyophilized powder. These micro-particles are highly susceptible to static cling and can easily bypass standard mucosal defenses if aerosolized during weighing.

  • Dermal Penetration: The enhanced lipophilicity of the m-tolyl group means the compound will readily dissolve in the natural oils of the skin or in the organic solvents (like DMSO or DMF) used to prepare stock solutions.

  • Regulatory Grounding: Under[1], laboratories are legally required to assess workplace hazards and select appropriate PPE. Furthermore, the National Research Council's[2] dictates that handling novel, biologically active powders requires a "culture of safety" where every handling step is actively monitored and verified.

Quantitative PPE Matrix

To standardize your protection, the following table summarizes the required PPE based on the [3] and foundational chemical hygiene standards.

Protection CategoryRecommended EquipmentQuantitative SpecificationCausality / Rationale
Respiratory N95 or P100 Particulate Respirator≥95% to 99.97% filtration efficiencyPrevents inhalation of aerosolized micro-dust. Mandatory if weighing outside a closed draft shield[3].
Hand (Skin) Nitrile Disposable Gloves≥0.12 mm (5 mil) thickness, double-glovedNitrile provides superior breakthrough resistance to DMSO/DMF, the primary solvents for lipophilic pyrazolo-pyrimidines.
Eye/Face Chemical Splash GogglesANSI Z87.1 compliant, indirect ventingProtects ocular mucosa from airborne dust and accidental splashes of highly concentrated stock solutions.
Body Flame-resistant Lab Coat100% Cotton or specialized syntheticPrevents powder accumulation on personal clothing. Easily removable to contain contamination in the event of a spill.

Operational Workflow: Step-by-Step Methodology

A self-validating protocol ensures that every step confirms the success of the previous one, minimizing the chance of unnoticed exposure.

Protocol 1: Safe Weighing and Dissolution
  • Preparation & Verification: Verify that your fume hood or Class II Biological Safety Cabinet (BSC) is operational, with an inward face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • PPE Donning: Don the lab coat, double nitrile gloves, and chemical splash goggles. If local exhaust ventilation is unavailable, don the N95/P100 respirator following standard [4], performing a positive/negative pressure user seal check.

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the analytical balance and the compound vial. Causality: Pyrazolo-pyrimidine powders are highly prone to static charge, which causes uncontrolled particle repulsion and aerosolization when the vial is opened.

  • Weighing: Tare a conductive, anti-static weigh boat. Transfer the 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol using a micro-spatula.

  • In-Situ Dissolution: Transfer the powder to a pre-tared amber glass vial. Add the primary solvent (e.g., anhydrous DMSO) directly to the vial inside the hood. Causality: Solubilizing the compound immediately minimizes dry powder transfer steps, effectively neutralizing the inhalation risk.

  • Final Validation: Visually confirm complete dissolution (typically yielding a clear, colorless to pale-yellow solution). Cap tightly, seal with Parafilm, and label with the compound name, concentration, date, and hazard warnings.

Spill Response & Hazardous Waste Disposal Plan

According to [5], generators of hazardous waste must properly characterize, contain, and dispose of chemical waste to prevent environmental contamination and ensure personnel safety.

Protocol 2: Solid Spill Cleanup
  • Isolate: Evacuate personnel from the immediate area. Crucial: Do not attempt to dry-sweep the powder, as the mechanical action will generate a massive airborne dust cloud.

  • Contain: Gently cover the spilled 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with damp absorbent paper. Use water or a 10% ethanol solution to wet the paper. Causality: The moisture weighs down the micro-particles, preventing aerosolization.

  • Collect: Use a non-sparking scoop to transfer the wetted material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wipe the area with a solvent known to solubilize the compound (e.g., a mild soap solution followed by an isopropanol wipe) to remove invisible chemical residue.

Protocol 3: Disposal Logistics
  • Segregation: Collect all contaminated PPE, weigh boats, and empty vials in a dedicated "Biologically Active Chemical Waste" bin.

  • Liquid Waste: Store DMSO/DMF stock solutions in a high-density polyethylene (HDPE) or glass waste carboy. Do not mix with strong acids or oxidizers.

  • Manifesting: Label the container strictly according to [5] requirements. Ensure your facility's EPA ID number and the specific waste codes are clearly visible before transferring the manifest to your Environmental Health and Safety (EHS) department.

Visualization: Operational Safety Architecture

The following diagram illustrates the logical relationship between hazard assessment, PPE utilization, and EPA-compliant disposal for pyrazolo-pyrimidine derivatives.

G Start Hazard Assessment (OSHA 29 CFR 1910.132) PPE Don PPE (N95/P100, Nitrile Gloves) Start->PPE Risk Identified Prep Weighing & Dissolution (Fume Hood / BSC) PPE->Prep PPE Verified Exp In Vitro Assays (Kinase/Xanthine Oxidase) Prep->Exp Solution Prepared Spill Spill Response (Contain & Neutralize) Prep->Spill Accidental Release Exp->Spill Accidental Release Waste Hazardous Waste Disposal (EPA 40 CFR 262) Exp->Waste Assay Complete Spill->Waste Cleanup Complete

Workflow for handling pyrazolo-pyrimidine derivatives, from hazard assessment to EPA disposal.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention.[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.